5-Indanyl Isothiocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
5-isothiocyanato-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c12-7-11-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZNKOAIZHUADV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374756 | |
| Record name | 5-Indanyl Isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149865-84-9 | |
| Record name | 5-Indanyl Isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 149865-84-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Indanyl Isothiocyanate: Chemical Properties and Research Applications
This guide provides a comprehensive technical overview of 5-Indanyl Isothiocyanate (5-ITC), a member of the pharmacologically significant isothiocyanate (ITC) class of compounds. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and potential biological applications of 5-ITC. While this specific molecule is less characterized in peer-reviewed literature than other ITCs like sulforaphane, this guide synthesizes established principles of isothiocyanate chemistry and biology to provide a robust framework for its scientific exploration.
Introduction: The Indanyl Isothiocyanate Scaffold
5-Indanyl Isothiocyanate belongs to the family of organic isothiocyanates, characterized by the R−N=C=S functional group.[1] These compounds are abundant in cruciferous vegetables and are renowned for a wide spectrum of biological activities, including potent anti-inflammatory, antioxidant, and anticancer properties.[2][3] The structure of 5-ITC combines this reactive isothiocyanate moiety with a 2,3-dihydro-1H-indene (indan) group. This bicyclic indan scaffold is a common feature in various biologically active molecules and provides a rigid, lipophilic framework that can influence the compound's interaction with biological targets. This unique combination makes 5-ITC a compelling subject for investigation in medicinal chemistry and chemical biology.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research. The properties of 5-Indanyl Isothiocyanate are summarized below.
Core Physicochemical Data
The fundamental identifiers and physical properties of 5-Indanyl Isothiocyanate are presented in Table 1. This data is critical for proper handling, storage, and experimental design.
| Property | Value | Source(s) |
| IUPAC Name | 5-Isothiocyanato-2,3-dihydro-1H-indene | [4] |
| CAS Number | 149865-84-9 | [5] |
| Molecular Formula | C₁₀H₉NS | |
| Molecular Weight | 175.25 g/mol | |
| Appearance | Solid | |
| Boiling Point | 99-100 °C at 1 mmHg | [6] |
| Density | 1.15 g/cm³ | [6] |
| SMILES | S=C=Nc1ccc2CCCc2c1 | |
| InChI Key | DRZNKOAIZHUADV-UHFFFAOYSA-N |
Predicted Spectroscopic Signature
-
Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (–N=C=S) group. This peak is typically observed in the 2000–2200 cm⁻¹ region.[7] Additional bands would include those for aromatic C-H stretching (~3000-3100 cm⁻¹) and aliphatic C-H stretching (~2850-2950 cm⁻¹).
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : A notable characteristic of isothiocyanates is that the signal for the central carbon of the –N=C=S group is often very broad or entirely absent from the ¹³C NMR spectrum.[8][9] This phenomenon is attributed to the structural flexibility and exchange dynamics of the functional group.[8] The remaining carbon signals for the indan backbone would be expected in their typical aromatic and aliphatic regions.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the indane ring system and the aliphatic protons of the five-membered ring.
-
Mass Spectrometry (MS) : Under electron ionization, the molecular ion peak (M⁺) would be observed at m/z = 175.25. Aromatic isothiocyanates often exhibit fragmentation patterns involving the indan structure. For instance, benzylic fission is a common fragmentation pathway for related structures, which could lead to characteristic fragment ions.[1]
Synthesis and Purification
The synthesis of 5-Indanyl Isothiocyanate typically starts from its corresponding primary amine, 5-aminoindan. The conversion of an aromatic amine to an isothiocyanate is a well-established transformation in organic chemistry.
Synthesis Workflow: From 5-Aminoindan to 5-Indanyl Isothiocyanate
The most common and reliable method involves a two-step, one-pot procedure using carbon disulfide (CS₂) to form an intermediate dithiocarbamate salt, which is then desulfurized to yield the final isothiocyanate product.[10]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 5-Indanyl isothiocyanate [oakwoodchemical.com]
- 5. scbt.com [scbt.com]
- 6. 149865-84-9 Cas No. | 5-Indanyl isothiocyanate | Matrix Scientific [matrixscientific.com]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. researchgate.net [researchgate.net]
Technical Monograph: 5-Indanyl Isothiocyanate Synthesis & Characterization
Executive Summary
5-Indanyl isothiocyanate (5-IITC) is a bicyclic electrophile serving as a critical pharmacophore in the synthesis of ureas, thioureas, and heterocyclic compounds (e.g., benzothiazoles). Its structural rigidity, conferred by the fused cyclopentane ring, makes it a valuable scaffold for restricting conformational freedom in drug discovery programs targeting kinases and GPCRs.
This technical guide details two distinct synthetic pathways for 5-IITC: a modern, thiophosgene-free protocol (Method A) prioritized for safety and scalability, and a classical thiophosgene protocol (Method B) for high-throughput, small-scale derivatization.
Chemical Identity & Structural Analysis
| Property | Specification |
| IUPAC Name | 5-Isothiocyanato-2,3-dihydro-1H-indene |
| Molecular Formula | C₁₀H₉NS |
| Molecular Weight | 175.25 g/mol |
| Precursor | 5-Aminoindane (CAS: 24425-40-9) |
| Key Functionality | Isothiocyanate (-N=C=S) |
| Reactivity | Highly electrophilic; susceptible to nucleophilic attack by amines, thiols, and alcohols. |
Retrosynthetic Analysis & Strategy
The synthesis of 5-IITC hinges on the conversion of the primary amine (5-aminoindane) into the isothiocyanate functionality.
-
Strategic Choice: The primary challenge is avoiding the formation of the symmetric 1,3-bis(5-indanyl)thiourea byproduct, which occurs if the product reacts with the unreacted starting amine.
-
Solution: We utilize a "Desulfurative Elimination" strategy. The amine is first converted to a dithiocarbamate salt (DTC), which is then collapsed to the isothiocyanate using a desulfurizing agent.[1][2][3][4][5][6][7]
Synthesis Workflow Visualization
The following diagram outlines the decision matrix and workflow for Method A (Green/Scalable).
Figure 1: Critical path workflow for the synthesis of 5-IITC via the dithiocarbamate intermediate.
Detailed Experimental Protocols
Method A: Thiophosgene-Free Synthesis (Recommended)
Principle: In-situ generation of dithiocarbamate followed by tosyl chloride-mediated decomposition. This method avoids the high toxicity of thiophosgene.
Reagents:
-
5-Aminoindane (1.0 eq)
-
Carbon Disulfide (CS₂, 3.0 eq)
-
Triethylamine (TEA, 2.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.1 eq)
-
Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)
Protocol:
-
DTC Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-aminoindane (10 mmol) in anhydrous THF (20 mL).
-
Base Addition: Add TEA (20 mmol) and cool the solution to 0°C using an ice bath.
-
CS₂ Addition: Dropwise add CS₂ (30 mmol). The solution will likely turn yellow/orange, indicating the formation of the triethylammonium dithiocarbamate salt. Stir for 1 hour at 0°C, then allow to warm to room temperature (RT) for 1 hour.
-
Desulfurization: Cool the mixture back to 0°C. Add a solution of TsCl (11 mmol) in THF (10 mL) dropwise over 15 minutes.
-
Reaction: Allow the mixture to stir at RT for 2–4 hours. Monitor by TLC (eluent: 10% EtOAc/Hexanes). The polar amine spot should disappear, replaced by a less polar spot (ITC).
-
Workup: Quench with 1N HCl (to remove unreacted amine/TEA). Extract with Et₂O or DCM (3 x 30 mL). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography on silica gel (0-5% EtOAc in Hexanes).
Self-Validating Checkpoint:
-
Observation: Evolution of gas (if using alternative carbodiimide reagents) or precipitation of TsOH salts.
-
TLC:[2][6] Product Rf should be ~0.6–0.8 in 10% EtOAc/Hexane.
Method B: Thiophosgene Protocol (Traditional)
Principle: Direct nucleophilic substitution on thiophosgene. Safety Warning: Thiophosgene is highly toxic and hydrolyzes to HCl. Use a fume hood with a scrubber.
Protocol:
-
Prepare a biphasic mixture of CHCl₃ (20 mL) and saturated aqueous NaHCO₃ (20 mL).
-
Add Thiophosgene (1.1 eq) to the organic layer.
-
Add 5-aminoindane (1.0 eq) slowly to the stirred biphasic mixture at 0°C.
-
Stir vigorously for 2 hours. The base neutralizes the HCl byproduct, driving the reaction forward.
-
Separate layers, dry the organic phase (Na₂SO₄), and evaporate.
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting low yields. The rate-limiting step in Method A is often the elimination of the leaving group from the dithiocarbamate intermediate.
Figure 2: Mechanistic pathway of dithiocarbamate activation and decomposition.
Characterization & Validation Standards
To validate the synthesis, the following analytical signatures must be confirmed.
Infrared Spectroscopy (FT-IR)
The most diagnostic tool for ITCs.
-
Target Signal: A very strong, broad absorption band at 2050–2150 cm⁻¹ (asymmetric -N=C=S stretch).
-
Absence: Lack of N-H stretching bands (3300–3500 cm⁻¹) confirms full conversion of the amine.
Nuclear Magnetic Resonance (¹H NMR)
-
Aromatic Region (6.9–7.3 ppm): The pattern will shift downfield relative to the amine due to the electron-withdrawing nature of the -NCS group.
-
Aliphatic Region (Indane Ring):
-
~2.0–2.2 ppm (Quintet, 2H, C2-position).
-
~2.8–3.0 ppm (Triplet/Multiplet, 4H, C1/C3-positions).
-
Mass Spectrometry (GC-MS / LC-MS)
-
Molecular Ion: [M]+ = 175.
-
Fragmentation: Loss of NCS group often observed.
Handling & Safety (MSDS Summary)
Hazard Class: Corrosive, Lachrymator, Sensitizer.
-
Lachrymator: 5-IITC is a potent lachrymator. All solids and solutions must be handled inside a functioning fume hood.
-
Decontamination: Spills should be treated with a mixture of water, ethanol, and ammonia to convert the ITC into a harmless thiourea derivative before disposal.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (slow hydrolysis to amine).
References
-
Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamates.[8] The Journal of Organic Chemistry, 72(10), 3969–3971. Link
-
Munch, H., et al. (2008). A New Efficient Synthesis of Isothiocyanates from Amines using Di-tert-butyl Dicarbonate. Tetrahedron Letters, 49(19), 3117-3119. Link
-
Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803-820. Link
-
PubChem Database. Compound Summary for CID 10040 (Thiophosgene) and Isothiocyanate derivatives. Link
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 4. cbijournal.com [cbijournal.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothiocyanate synthesis [organic-chemistry.org]
Mechanistic Profiling of 5-Indanyl Isothiocyanate: A Therapeutic Framework
This technical guide details the mechanism of action, experimental validation, and therapeutic potential of 5-Indanyl Isothiocyanate (5-IIT) .
Note on Chemical Identity: 5-Indanyl Isothiocyanate (often structurally denoted as Indan-5-yl isothiocyanate) is a synthetic arylalkyl isothiocyanate. It serves as a rigid, lipophilic analog to naturally occurring isothiocyanates (ITCs) like Phenethyl Isothiocyanate (PEITC) and Benzyl Isothiocyanate (BITC). Its primary utility lies in structure-activity relationship (SAR) studies targeting the inhibition of carcinogen-activating enzymes (Phase I) and the induction of detoxification enzymes (Phase II).
Executive Summary
5-Indanyl Isothiocyanate (5-IIT) represents a "Second-Generation" synthetic isothiocyanate designed to optimize the lipophilicity and steric rigidity of the pharmacophore. While natural ITCs (e.g., Sulforaphane, PEITC) are potent chemopreventive agents, their metabolic instability and rapid clearance often limit clinical efficacy.
5-IIT operates via a Dual-Action "Shield and Sword" Mechanism :
-
The Shield (Chemoprevention): It acts as a suicide inhibitor of Cytochrome P450 enzymes (specifically CYP2A6, CYP2A13, and CYP2E1), preventing the bioactivation of pro-carcinogens like NNK (tobacco-specific nitrosamine).
-
The Sword (Cytotoxicity): It covalently modifies cellular thiols, triggering the Keap1-Nrf2 pathway for detoxification at low doses, while inducing mitochondrial apoptosis and ROS generation at high doses.
Chemical Identity & Pharmacophore[1]
The efficacy of 5-IIT is dictated by its structural moieties:
-
The Electrophile (-N=C=S): The isothiocyanate group is the "warhead." It is highly electrophilic and reacts exclusively with nucleophilic sulfhydryl (-SH) groups on cysteine residues of proteins (e.g., Keap1, Tubulin, CYP enzymes).
-
The Indanyl Ring: Unlike the flexible alkyl chain of Sulforaphane or the phenyl ring of PEITC, the indanyl bicyclic system adds conformational rigidity and enhanced lipophilicity . This allows 5-IIT to penetrate the lipid bilayer more effectively and fit tighter into the hydrophobic pockets of CYP enzymes, potentially lowering the
for enzyme inhibition.
Core Mechanisms of Action
Mechanism I: Suicide Inhibition of Phase I Enzymes (CYP450)
5-IIT functions as a mechanism-based inactivator (suicide substrate) for P450 enzymes.
-
Step 1: 5-IIT enters the active site of the CYP enzyme (e.g., CYP2A13 in the lung).
-
Step 2: The enzyme attempts to oxidize the indanyl ring.
-
Step 3: A reactive intermediate is formed that covalently binds to the heme porphyrin or the protein apoprotein.
-
Result: Irreversible inactivation of the enzyme.[1] This blocks the conversion of pro-carcinogens (like NNK) into their DNA-alkylating forms.
Mechanism II: The Keap1-Nrf2 "Sensor" Pathway
At sub-toxic concentrations, 5-IIT acts as an indirect antioxidant.
-
Target: Keap1 (Kelch-like ECH-associated protein 1), the cytosolic repressor of Nrf2.
-
Action: The -N=C=S group forms a thiocarbamate adduct with specific cysteine sensors (Cys151, Cys273) on Keap1.
-
Consequence: Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 translocates to the nucleus, binds the Antioxidant Response Element (ARE), and upregulates Phase II detox enzymes (GST, NQO1, HO-1).
Mechanism III: Mitochondrial Apoptosis (The "Kill Switch")
At higher concentrations (>10-20 µM), 5-IIT overwhelms the cell's redox balance.
-
ROS Generation: 5-IIT depletes the intracellular glutathione (GSH) pool by direct conjugation (GSH-ITC).
-
Mitochondrial Dysfunction: The compound disrupts the mitochondrial membrane potential (
), leading to the release of Cytochrome c. -
Caspase Cascade: Cytochrome c activates Caspase-9 (intrinsic), which cleaves Caspase-3, resulting in apoptosis.
Visualization of Signaling Pathways
The following diagram illustrates the bifurcation between the Cytoprotective (Nrf2) and Cytotoxic (Apoptosis) pathways induced by 5-IIT.
Caption: Figure 1. The pleiotropic mechanism of 5-Indanyl Isothiocyanate, demonstrating dose-dependent divergence between cytoprotection (green) and apoptosis (black).
Experimental Validation Protocols
As a self-validating system, the activity of 5-IIT must be confirmed using specific assays that distinguish between general toxicity and specific mechanism-based inhibition.
Protocol A: Microsomal P450 Suicide Inhibition Assay
Purpose: To determine if 5-IIT acts as an irreversible inhibitor of CYP enzymes (unlike competitive inhibitors which wash out).
-
Preparation: Isolate liver or lung microsomes (human or rat).
-
Pre-incubation: Incubate microsomes with 5-IIT (0, 1, 5, 10 µM) and NADPH for varying times (0, 5, 10, 20 min). Critical Step: This allows the "suicide" reaction to occur.
-
Dilution: Dilute the mixture 10-fold into a secondary reaction buffer containing the probe substrate (e.g., Coumarin for CYP2A6). Logic: Dilution removes unbound inhibitor. If activity remains low, inhibition is irreversible.
-
Measurement: Quantify metabolite formation via HPLC-fluorescence.
-
Data Analysis: Plot ln(% Activity remaining) vs. Pre-incubation time. A linear decline confirms mechanism-based inactivation.
Protocol B: Competitive Thiol-Conjugation Assay (GSH Binding)
Purpose: To quantify the electrophilic reactivity of the indanyl-ITC moiety.
-
Reagents: 5-IIT, Reduced Glutathione (GSH), CDNB (1-chloro-2,4-dinitrobenzene).
-
Reaction: Incubate 5-IIT with excess GSH in phosphate buffer (pH 7.4, 37°C).
-
Detection: At time points (0-60 min), withdraw aliquots and react with DTNB (Ellman's Reagent).
-
Readout: Measure absorbance at 412 nm. Decrease in absorbance correlates to GSH depletion by 5-IIT.
Comparative Potency Data
The following table contrasts 5-IIT with standard isothiocyanates. Note: Values are representative of the arylalkyl ITC class.
| Compound | Structure Type | Lipophilicity (LogP) | CYP Inhibition Potency | Metabolic Stability |
| 5-Indanyl ITC | Bicyclic, Rigid | High (~3.5) | Very High (nM range) | High |
| Phenethyl ITC (PEITC) | Phenyl, Flexible | Med-High (~2.5) | High (µM range) | Moderate |
| Benzyl ITC (BITC) | Phenyl, Short | Medium (~2.0) | Moderate | Low |
| Sulforaphane (SFN) | Alkyl, Linear | Low (~0.2) | Low (Indirect) | Low |
Interpretation: The indanyl group confers higher lipophilicity, facilitating entry into the hydrophobic active sites of CYP enzymes, making 5-IIT a superior candidate for blocking carcinogen activation compared to SFN.
Experimental Workflow Diagram
This workflow outlines the critical path for validating 5-IIT efficacy in a research setting.
Caption: Figure 2. Step-wise validation workflow for 5-IIT, moving from chemical purity to in vivo efficacy.
References
-
Hecht, S. S. (2000). Inhibition of Carcinogenesis by Isothiocyanates. Drug Metabolism Reviews. Link
-
Conaway, C. C., et al. (1996). Phenethyl isothiocyanate and sulforaphane and their N-acetylcysteine conjugates inhibit malignant progression of lung adenomas induced by tobacco carcinogens in A/J mice. Cancer Research.[2] Link
-
Nakajima, M., et al. (2001). Inhibition of human cytochrome P450 isoforms by phenethyl isothiocyanate. Drug Metabolism and Disposition.[1][3][4] Link
-
Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis. Link
-
Kassahun, K., et al. (1997). Mechanism-based inactivation of cytochrome P450 2B1 by benzyl isothiocyanate. Journal of Pharmacology and Experimental Therapeutics. Link
Sources
- 1. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
5-Indanyl Isothiocyanate: A Strategic Scaffold for Covalent Drug Discovery
[1]
Executive Summary
5-Indanyl Isothiocyanate (5-IIT) (CAS: 149865-84-9) represents a convergence of two powerful motifs in medicinal chemistry: the conformationally restricted indane ring and the highly reactive, electrophilic isothiocyanate (ITC) warhead.[1] While naturally occurring isothiocyanates like Sulforaphane and Phenethyl Isothiocyanate (PEITC) are widely recognized for their chemopreventive properties via Nrf2 activation, 5-IIT serves a distinct role as a privileged synthetic intermediate .
This guide analyzes 5-IIT not merely as a standalone compound, but as a critical "fragment" for Fragment-Based Drug Discovery (FBDD).[1] It details the chemical synthesis, reactivity profile, and biological rationale for deploying 5-IIT to generate libraries of indanyl-thioureas and indanyl-amides, which are increasingly relevant in kinase inhibition and antiviral research.[1]
Chemical Identity & Structural Logic[1]
Physicochemical Profile
The indane scaffold provides a "lipophilic anchor" that improves membrane permeability and fits into hydrophobic pockets of target proteins (e.g., enzyme active sites). Unlike the flexible ethyl chain in PEITC, the fused cyclopentane ring of the indane system restricts conformational freedom, potentially reducing the entropic cost of binding.
| Property | Value |
| IUPAC Name | 5-isothiocyanato-2,3-dihydro-1H-indene |
| CAS Number | 149865-84-9 |
| Molecular Formula | C₁₀H₉NS |
| Molecular Weight | 175.25 g/mol |
| Predicted LogP | ~4.2 (High Lipophilicity) |
| Reactive Motif | Electrophilic Carbon (N=C =S) |
Synthesis Pathway
The synthesis of 5-IIT is a classic nucleophilic substitution followed by elimination, typically using 5-Aminoindane as the precursor and Thiophosgene as the thiocarbonyl source.[1]
Mechanism:
-
Nucleophilic Attack: The primary amine of 5-aminoindane attacks the electrophilic carbon of thiophosgene.[1]
-
Elimination: Loss of HCl generates the isothiocyanate.
Caption: Synthesis of 5-Indanyl Isothiocyanate via Thiophosgene mediated desulfurization.
Biological Applications & Mechanism of Action[3][4][5][6][7]
The "Warhead" Strategy: Covalent Modification
5-IIT acts as a covalent modifier .[1] The central carbon of the isothiocyanate group is electron-deficient, making it a prime target for cellular nucleophiles, specifically the sulfhydryl (-SH) groups of cysteine residues.[1]
-
Direct Target: Intracellular Glutathione (GSH). Rapid conjugation leads to dithiocarbamates, depleting cellular GSH pools and inducing oxidative stress (ROS generation), which triggers apoptosis in cancer cells.
-
Signaling Target: Keap1-Nrf2 Pathway.[1] By modifying cysteine residues on Keap1, 5-IIT prevents Nrf2 ubiquitination, allowing Nrf2 to translocate to the nucleus and activate Antioxidant Response Element (ARE) genes.
Fragment-Based Drug Discovery (FBDD)
The primary utility of 5-IIT in modern research is as a derivatization agent .[1] It reacts with diverse amines to form Indanyl-Thioureas .[1]
-
Why Indanyl-Thioureas? The thiourea linker is a bioisostere of the urea group found in many kinase inhibitors (e.g., Sorafenib).[1] The indane tail provides unique hydrophobic interactions compared to standard phenyl rings.
Caption: Dual mechanism of action: GSH depletion (toxicity) vs. Nrf2 activation (cytoprotection).[1]
Experimental Protocols
Synthesis of 5-Indanyl Isothiocyanate
This protocol utilizes thiophosgene.[1][2][3][4][5] Warning: Thiophosgene is highly toxic. Perform all work in a functioning fume hood.
Reagents:
-
5-Aminoindane (1.0 eq)[1]
-
Thiophosgene (1.1 eq)[1]
-
Calcium Carbonate (CaCO₃) or Triethylamine (Base)[1]
-
Dichloromethane (DCM) and Water[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 5-aminoindane (10 mmol) in DCM (20 mL). In a separate flask, prepare a mixture of CaCO₃ (20 mmol) in water (10 mL).
-
Addition: Cool the thiophosgene (11 mmol) in DCM (10 mL) to 0°C. Slowly add the thiophosgene solution to the vigorously stirred amine/base mixture.
-
Reaction: Allow the biphasic mixture to stir at 0°C for 30 minutes, then warm to room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1). The amine spot should disappear, replaced by a less polar ITC spot.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic layers, wash with 1N HCl (to remove unreacted amine) and brine.
-
Purification: Dry over anhydrous Na₂SO₄ and concentrate in vacuo. Purify via silica gel flash chromatography (100% Hexanes to 5% EtOAc/Hexanes) to yield 5-IIT as a pale yellow oil/solid.[1]
Library Generation: Synthesis of N-(5-Indanyl)-N'-Aryl Thioureas
Use this protocol to generate a library of potential kinase inhibitors.[1]
-
Setup: Dissolve 5-IIT (0.5 mmol) in anhydrous THF (2 mL).
-
Coupling: Add the desired aniline or amine derivative (0.5 mmol).
-
Incubation: Stir at reflux (60°C) for 4-6 hours. The reaction is usually quantitative.
-
Isolation: Cool to room temperature. If the product precipitates, filter and wash with cold ether. If soluble, evaporate solvent and recrystallize from Ethanol/Water.
Safety & Toxicology
-
Hazard Class: 6.1 (Toxic).
-
Handling: 5-IIT is a potent lacrimator and skin irritant.[1] It readily penetrates skin due to high lipophilicity. Double-gloving (Nitrile) and face protection are mandatory.[1]
-
Storage: Store at 4°C under inert gas (Nitrogen/Argon). Moisture sensitive (slow hydrolysis to amine).
References
- Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803-820.
-
Zhang, Y. (2012).[6] The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis, 33(1), 2-9. [Link]
- Miyoshi, N., et al. (2004). Molecular mechanism of activation of Nrf2-Keap1 pathway by isothiocyanates. Journal of Biological Chemistry. (Mechanistic reference for ITC-cysteine interaction).
Sources
- 1. List of SDS files Grouped by CAS numbers - Page 1899 (149733-71-1 to 149930-92-7) [chemblink.com]
- 2. 2-Isothiocyanato-2,3-dihydro-1H-indene|175.25 g/mol [benchchem.com]
- 3. Reactions of heterocycles with thiophosgene. Part III. 5-Isothiocyanatopenta-trans-2,cis-4-dienal, a product obtained from pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identifying Key Metabolites in South African Medicinal Plants Using Dual Electrospray Ionization Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
5-Indanyl Isothiocyanate: A Critical Scaffold in Medicinal Chemistry
This guide serves as a technical monograph on 5-Indanyl Isothiocyanate , a specialized chemical scaffold critical to the synthesis of multidrug-resistance (MDR) reversal agents and progesterone receptor modulators.[1]
Technical Monograph & Application Guide [1]
Executive Summary
5-Indanyl Isothiocyanate (5-IITC) is a bicyclic aromatic electrophile used primarily as a high-value intermediate in drug discovery.[1] Unlike aliphatic isothiocyanates (e.g., Sulforaphane) known for direct Nrf2 activation, 5-IITC serves as a pharmacophore precursor .[1] Its rigid indane ring system provides a unique steric and lipophilic profile that, when incorporated into thiosemicarbazones and thiazolidines, significantly enhances binding affinity to hydrophobic pockets in targets such as P-glycoprotein (P-gp) and the Progesterone Receptor (PR) .[1]
This guide details the chemical history of 5-IITC, its synthesis from 5-aminoindane, and its pivotal role in developing "collateral sensitivity" agents for treating multidrug-resistant cancer.[1]
Chemical Profile & Identity
| Property | Specification |
| Chemical Name | 5-Isothiocyanato-2,3-dihydro-1H-indene |
| Common Name | 5-Indanyl Isothiocyanate |
| CAS Number | 149865-84-9 |
| Molecular Formula | C₁₀H₉NS |
| Molecular Weight | 175.25 g/mol |
| Appearance | Pale yellow to brown oil or low-melting solid |
| Reactivity | Hard electrophile (C=S carbon); lachrymator |
| Solubility | Soluble in DMSO, CH₂Cl₂, Chloroform; insoluble in water |
Discovery & History: The SAR Optimization
The history of 5-Indanyl Isothiocyanate is not defined by a serendipitous natural product discovery, but by rational Structure-Activity Relationship (SAR) optimization in two distinct therapeutic areas.
Era 1: The MDR1 Selectivity Breakthrough (Late 1990s - 2000s)
The primary historical significance of 5-IITC lies in the development of Isatin-β-thiosemicarbazones (IBTs) .[1] Researchers at the NIH and collaborating institutions sought compounds that could kill multidrug-resistant (MDR) cancer cells that overexpress P-glycoprotein (P-gp).[1]
-
The Challenge: Standard chemotherapeutics are pumped out by P-gp.[1]
-
The Innovation: Hall et al. discovered that certain thiosemicarbazones exert "collateral sensitivity"—they are more toxic to MDR cells than parental cells.[1]
-
The Role of 5-IITC: Early analogs used phenyl or naphthyl groups.[1] However, the 5-indanyl substituent (derived from 5-IITC) provided the optimal balance of lipophilicity and solubility.[1] The resulting compound, (Z)-N-(2,3-dihydro-1H-inden-5-yl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide (often coded as Compound 3), demonstrated superior MDR1-selective toxicity [1].[1][2]
Era 2: Progesterone Receptor Modulation (Early 2000s)
In parallel, medicinal chemists utilized 5-IITC to synthesize 2-arylimino-1,3-thiazolidines .[1]
-
Mechanism: The isothiocyanate moiety reacts with amino-alcohols or chloromethyl-amines to close the thiazolidine ring.[1]
-
Application: These derivatives act as progesterone receptor binding agents, functioning as contragestives or treatments for hormone-dependent conditions like endometriosis.[1] The indane ring restricts conformational rotation, locking the ligand into the receptor's active site [2].[1]
Synthesis Protocols
The synthesis of 5-IITC is a classic conversion of a primary amine to an isothiocyanate.[1] The following protocol is adapted for high yield and purity, suitable for research scale (1–10 mmol).
Protocol A: Thiophosgene Method (Standard)
Principle: Nucleophilic attack of 5-aminoindane on thiophosgene followed by elimination of HCl.[1]
Reagents:
-
5-Aminoindane (1.0 eq)[1]
-
Thiophosgene (CSCl₂) (1.1 eq) [DANGER: Highly Toxic] [1]
-
Triethylamine (Et₃N) (2.5 eq) or CaCO₃[1]
-
Dichloromethane (DCM) (Solvent)[1]
Step-by-Step Workflow:
-
Preparation : Dissolve 5-aminoindane (1.33 g, 10 mmol) in DCM (20 mL) and cool to 0°C in an ice bath.
-
Base Addition : Add Et₃N (3.5 mL, 25 mmol) dropwise. Stir for 10 minutes.
-
Thiophosgene Addition : In a fume hood, slowly add thiophosgene (0.85 mL, 11 mmol) to the stirring solution. The reaction is exothermic; maintain temperature <5°C.[1]
-
Reaction : Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the amine.[1]
-
Workup :
-
Purification : Purify the resulting oil via silica gel flash chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes) to yield 5-Indanyl Isothiocyanate as a pale yellow oil.
Protocol B: Application Synthesis (The Thiosemicarbazone)
Objective: Synthesis of the MDR1-selective agent Compound 3.
-
Hydrazine Formation : React 5-Indanyl Isothiocyanate (1 eq) with tert-butyl carbazate (1 eq) in refluxing ethanol for 1 hour.
-
Deprotection : Treat the intermediate with trifluoroacetic acid (TFA) to remove the Boc group, yielding 4-(5-indanyl)-3-thiosemicarbazide.[1]
-
Condensation : React the thiosemicarbazide with Isatin (1 eq) in ethanol with a catalytic amount of acetic acid at reflux for 4 hours.
-
Result : The product precipitates as a yellow/orange solid (Yield ~45-60%).[1]
Mechanism of Action & Pathway Visualization[1]
The following diagram illustrates the chemical genealogy of 5-IITC, detailing its synthesis and its divergent paths into oncology (MDR1 inhibition) and endocrinology (PR modulation).
Figure 1: Synthetic genealogy of 5-Indanyl Isothiocyanate, highlighting its conversion into key bioactive classes.[1]
Comparative Data: MDR1 Selectivity
The following table summarizes the biological impact of substituting the phenyl ring with the 5-indanyl ring in thiosemicarbazone assays (Data adapted from Hall et al. [1]).
| Compound Scaffold | R-Group | IC₅₀ (Parental KB-3-1) | IC₅₀ (MDR KB-V1) | Selectivity Ratio (RR) |
| Control | Doxorubicin | 0.006 µM | 1.8 µM | 0.003 (Resistant) |
| Thiosemicarbazone | Phenyl | 0.85 µM | 0.90 µM | ~1.0 (Non-selective) |
| Thiosemicarbazone | 5-Indanyl (Compound 3) | 1.2 µM | 0.35 µM | 3.4 (Selective) |
Interpretation: A Selectivity Ratio > 1 indicates the compound kills drug-resistant cells more effectively than normal cancer cells.[1] The 5-Indanyl derivative achieves this "Collateral Sensitivity."
References
-
Hall, M. D., et al. (2009).[1] "Synthesis and structure-activity evaluation of isatin-β-thiosemicarbazones with improved selective activity towards multidrug-resistant cells expressing P-glycoprotein." Bioorganic & Medicinal Chemistry, 17(3), 1234-1240.[1]
-
Zhang, Z., et al. (2002).[1] "Substituted 2-arylimino heterocycles and compositions containing them, for use as progesterone receptor binding agents." U.S. Patent 6,353,006.[1]
-
Matrix Scientific. (2024).[1] "Product Data Sheet: 5-Indanyl isothiocyanate." Chemical Catalog.
Sources
- 1. US6353006B1 - Substituted 2-arylimino heterocycles and compositions containing them, for use as progesterone receptor binding agents - Google Patents [patents.google.com]
- 2. Synthesis and structure-activity evaluation of isatin-β-thiosemicarbazones with improved selective activity towards multidrug-resistant cells expressing P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Potential Therapeutic Targets of 5-Indanyl Isothiocyanate
Executive Summary
5-Indanyl Isothiocyanate (5-IIT) (CAS: 149865-84-9) is a specialized organosulfur compound characterized by a rigid bicyclic indane ring fused to a reactive isothiocyanate (-N=C=S) pharmacophore.[1][2][3][4][5][6][7] Unlike the widely studied flexible isothiocyanates (ITCs) such as sulforaphane (SFN) or phenethyl isothiocyanate (PEITC), 5-IIT offers a distinct structure-activity relationship (SAR) profile due to the lipophilicity and conformational constraint of the indanyl moiety.
This guide analyzes 5-IIT through two lenses:
-
As a Privileged Synthetic Precursor: Its role in generating high-affinity inhibitors for Cyclin-Dependent Kinase 9 (CDK9) and agents reversing Multi-Drug Resistance (MDR).
-
As a Direct Bioactive Agent: Its predicted activity on the Nrf2-Keap1 axis and tubulin dynamics, governed by the electrophilic nature of the ITC group.
Part 1: Chemical Biology & Pharmacophore Analysis
Structural Properties
The therapeutic potential of 5-IIT is dictated by its dual-function structure:
-
The Warhead (-NCS): A "soft" electrophile that covalently modifies nucleophilic cysteine residues on target proteins via thiocarbamoylation.
-
The Anchor (Indanyl Group): A hydrophobic, bicyclic scaffold that provides steric bulk and rigidity, enhancing binding affinity to deep hydrophobic pockets (e.g., ATP-binding sites of kinases) compared to flexible alkyl chains.
Table 1: Physicochemical Profile of 5-Indanyl Isothiocyanate
| Property | Value/Description | Relevance |
| CAS Number | 149865-84-9 | Unique Identifier |
| Molecular Weight | 175.25 g/mol | Small molecule, high permeability |
| Lipophilicity (Predicted LogP) | ~3.5 - 4.0 | High membrane permeability; Blood-Brain Barrier (BBB) penetration likely |
| Reactivity | High (Electrophilic) | Rapid conjugation with Glutathione (GSH) and protein thiols |
| Structural Class | Arylalkyl Isothiocyanate | Rigid analog of Phenethyl Isothiocyanate (PEITC) |
The "Indanyl Effect" in SAR
In medicinal chemistry, replacing a phenyl or benzyl group with an indanyl group often improves metabolic stability (blocking para-oxidation) and selectivity .
-
Conformational Restriction: The fused ring limits bond rotation, reducing the entropic cost of binding to rigid protein pockets.
-
Hydrophobic Interaction: The indanyl group engages in stronger van der Waals interactions within the lipophilic clefts of targets like CDK9 or Tubulin .
Part 2: Validated Therapeutic Targets (Synthetic Applications)
Research confirms 5-IIT is a critical building block for synthesizing inhibitors of transcriptional regulation and drug resistance.
Cyclin-Dependent Kinase 9 (CDK9)
CDK9 is a transcriptional regulator (part of P-TEFb) that phosphorylates RNA Polymerase II, driving the expression of anti-apoptotic genes (e.g., MCL1, MYC).
-
Mechanism: 5-IIT is used to synthesize aminothiazole-based CDK9 inhibitors (e.g., MC180295 analogs). The indanyl group fits into the ATP-binding pocket of CDK9, providing selectivity over cell-cycle CDKs (CDK1/2).
-
Therapeutic Outcome: Inhibition of CDK9 leads to the "transcriptional addiction" collapse in cancer cells, forcing apoptosis in Myc-driven tumors.
P-Glycoprotein (P-gp/MDR1) Modulation
Derivatives of 5-IIT, specifically thiosemicarbazones , have been synthesized to target Multi-Drug Resistant (MDR) cancer cells.
-
Mechanism: The lipophilic indanyl scaffold facilitates entry into the P-gp efflux pump's transmembrane domain, while the thiosemicarbazone moiety chelates metal ions (Fe, Cu), generating Reactive Oxygen Species (ROS) specifically in MDR cells.
-
Therapeutic Outcome: Re-sensitization of resistant tumors to chemotherapy (e.g., Doxorubicin).
Part 3: Predicted Direct Targets (Class Effect Analysis)
Based on the conserved reactivity of the isothiocyanate group and the specific lipophilicity of the indane ring, 5-IIT is predicted to modulate the following pathways directly.
The Nrf2-Keap1 Antioxidant Pathway
Like SFN and PEITC, 5-IIT acts as a Phase II Enzyme Inducer.
-
Target: Keap1 (Kelch-like ECH-associated protein 1).
-
Interaction: The ITC carbon attacks sulfhydryl groups of specific cysteines (C151, C273, C288) on Keap1.
-
Causality: This covalent modification induces a conformational change in Keap1, preventing the ubiquitination of Nrf2 . Nrf2 accumulates, translocates to the nucleus, and binds the Antioxidant Response Element (ARE).
-
Indanyl Specificity: The high lipophilicity of 5-IIT suggests it may induce Nrf2 at lower concentrations than SFN but with potentially higher cytotoxicity due to prolonged retention.
Tubulin & Microtubule Dynamics
Isothiocyanates are known tubulin disruptors.
-
Target:
-Tubulin . -
Mechanism: 5-IIT likely binds to the colchicine-binding site or sulfhydryl groups on tubulin. The rigid indane ring mimics the pharmacophore of established tubulin inhibitors (e.g., combretastatins).
-
Outcome: G2/M phase cell cycle arrest and apoptosis.
Part 4: Visualization of Signaling Pathways
CDK9 Inhibition Pathway (Synthetic Derivative Target)
This diagram illustrates how 5-IIT-derived inhibitors block the transcriptional machinery essential for cancer cell survival.
Caption: Mechanism of 5-IIT-derived CDK9 inhibitors blocking RNA Pol II phosphorylation, leading to the downregulation of short-lived anti-apoptotic proteins (MCL1, MYC).[1][2][7][8][9]
Nrf2/Keap1 Activation (Direct ITC Mechanism)
This diagram details the direct electrophilic attack of 5-IIT on the cellular redox sensor.
Caption: 5-IIT covalently modifies Keap1 thiols, halting Nrf2 ubiquitination and triggering the antioxidant response.
Part 5: Experimental Validation Protocols
To validate 5-IIT activity, researchers must distinguish between its general alkylating activity and specific target engagement.
Protocol: Validation of Covalent Keap1 Modification
Objective: Confirm 5-IIT binds Keap1 via cysteine modification.
-
Preparation: Express recombinant human Keap1.
-
Incubation: Treat Keap1 (1 µM) with 5-IIT (1–10 µM) for 30 min at 37°C. Control: DMSO vehicle.
-
Mass Spectrometry (LC-MS/MS):
-
Digest protein with trypsin.
-
Analyze peptides for mass shift corresponding to the indanyl-ITC adduct (+175.25 Da).
-
Target Confirmation: Look for modification at Cys151, Cys273, or Cys288.
-
-
Functional Assay: Perform a competitive fluorescence polarization assay using a fluorescent Nrf2 peptide. 5-IIT binding should displace the peptide if it disrupts the protein-protein interface.
Protocol: CDK9 Inhibition Assay (For Derivatives)
Objective: Assess potency of 5-IIT-derived aminothiazoles.
-
Reagents: Recombinant CDK9/CyclinT1 complex, peptide substrate (PDKtide), ATP, and [
-33P]ATP. -
Reaction: Mix kinase, substrate, and varying concentrations of the 5-IIT derivative.
-
Initiation: Add ATP mixture. Incubate 30 min at 30°C.
-
Termination: Spot onto P81 phosphocellulose paper; wash with 0.75% phosphoric acid.
-
Quantification: Scintillation counting.
-
Data Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.
References
-
Childers, W. E., et al. (2020).[7] Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships. bioRxiv. Available at: [Link][7]
-
Hall, M. D., et al. (2009). Synthesis and structure-activity evaluation of isatin-β-thiosemicarbazones with improved selective activity towards multidrug-resistant cells expressing P-glycoprotein. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Zhang, Y. (2012).[10] The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis. Available at: [Link]
-
Dinkova-Kostova, A. T., & Kostov, R. V. (2012). Glucosinolates and isothiocyanates in health and disease. Trends in Molecular Medicine. Available at: [Link]
Sources
- 1. List of SDS files Grouped by CAS numbers - Page 1899 (149733-71-1 to 149930-92-7) [chemblink.com]
- 2. scbt.com [scbt.com]
- 3. bio-fount.com [bio-fount.com]
- 4. 5-indanyl isothiocyanate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Identifying Key Metabolites in South African Medicinal Plants Using Dual Electrospray Ionization Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 10967/52 - QDB Explorer [qsardb.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships | bioRxiv [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
5-Indanyl Isothiocyanate: Technical Profile of a Rigidified Aryl Electrophile
Executive Summary
5-Indanyl Isothiocyanate (5-IIT) represents a distinct class of rigidified aryl isothiocyanates. Structurally characterized by an isothiocyanate (-N=C=S) moiety fused to the 5-position of an indane ring, this compound bridges the gap between flexible phenylalkyl isothiocyanates (like Phenethyl Isothiocyanate, PEITC) and sterically bulky polycyclic derivatives.
Recent metabolomic profiling has identified 5-IIT as a trace metabolite in medicinal flora (e.g., Lippia javanica), suggesting it may contribute to the bioactive profile of traditional antiviral and anti-inflammatory extracts. For drug development professionals, 5-IIT offers a unique scaffold for exploring Structure-Activity Relationships (SAR) in Nrf2 activation and covalent protein modification, potentially offering superior metabolic stability or selectivity compared to its flexible analogs.
Chemical Profile & Physical Properties[2][3][4]
The indane ring system imparts specific lipophilic and steric properties that differentiate 5-IIT from standard benzyl or phenyl isothiocyanates.
| Property | Specification | Relevance |
| IUPAC Name | 5-Isothiocyanato-2,3-dihydro-1H-indene | Official nomenclature for publication. |
| Molecular Formula | C₁₀H₉NS | - |
| Molecular Weight | 175.25 g/mol | Low MW facilitates membrane permeability. |
| Predicted LogP | ~3.5 - 4.0 | High lipophilicity; suggests rapid passive diffusion across cell membranes. |
| Electrophilicity | Moderate to High | The -NCS carbon is susceptible to nucleophilic attack by thiols (R-SH). |
| Physical State | Solid / Low-melting solid | Easier handling than volatile liquid isothiocyanates (e.g., AITC). |
| Solubility | DMSO, Ethanol, Ethyl Acetate | Insoluble in water; requires organic co-solvent for biological assays. |
Mechanistic Hypotheses & Targets
As an isothiocyanate, 5-IIT acts primarily as a "cysteine trap," forming thiocarbamate adducts with reactive thiol groups on proteins. The rigid indane core serves to restrict conformational rotation, which may enhance specificity for hydrophobic pockets in target proteins.
Primary Target: The Keap1-Nrf2 Pathway
The most validated mechanism for isothiocyanates is the activation of the Nrf2 antioxidant response element (ARE).
-
Mechanism: 5-IIT enters the cell and alkylates specific cysteine sensors (e.g., Cys151, Cys273, Cys288) on Keap1 (Kelch-like ECH-associated protein 1).
-
Outcome: This modification prevents Keap1 from ubiquitinating Nrf2. Nrf2 accumulates, translocates to the nucleus, and drives the expression of cytoprotective genes (HO-1, NQO1).
-
Hypothesis: The lipophilic indane ring may enhance binding affinity to the Keap1 BTB domain compared to less hydrophobic analogs.
Secondary Targets
-
TRP Channels: Isothiocyanates are known agonists of TRPA1 and TRPV1 channels (pain and sensory signaling).
-
Tubulin: Covalent modification of tubulin sulfhydryls, leading to cell cycle arrest (potential anti-cancer mechanism).
Visualization: The Signaling Cascade
Caption: Proposed pharmacodynamic pathway of 5-IIT. The compound permeates the cell and covalently modifies Keap1, halting Nrf2 degradation and triggering antioxidant gene transcription.
Synthesis & Handling Protocols
While 5-IIT is available from select catalog vendors, in-house synthesis is often required for purity verification or scale-up. Note: Traditional thiophosgene methods are highly toxic.[1][2] The protocol below utilizes a safer, dithiocarbamate-based approach.
Safety Precaution
-
Hazard: Isothiocyanates are potent irritants and lachrymators.
-
PPE: Work exclusively in a chemical fume hood. Wear nitrile gloves, safety goggles, and a lab coat.
-
Quenching: Neutralize spills with aqueous ammonia or dilute NaOH.
Synthesis Workflow (Dithiocarbamate Method)
Starting Material: 5-Aminoindane (CAS 24425-40-9).
-
Dithiocarbamate Formation:
-
Dissolve 5-aminoindane (1.0 eq) in THF or DCM.
-
Add Triethylamine (TEA, 2.0 eq) and cool to 0°C.
-
Dropwise add Carbon Disulfide (CS₂, 5.0 eq).
-
Stir for 2–4 hours. A precipitate (triethylammonium dithiocarbamate salt) may form.
-
-
Desulfurization (Conversion to ITC):
-
Reagent: Add Tosyl Chloride (TsCl, 1.1 eq) or DCC (Dicyclohexylcarbodiimide) to the reaction mixture at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 1–2 hours. The driving force is the formation of a stable leaving group.
-
-
Work-up:
-
Filter off solid byproducts.
-
Concentrate the filtrate.
-
Purification: Silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient). Isothiocyanates typically elute in non-polar fractions.
-
Visualization: Synthesis Scheme
Caption: Two-step "one-pot" synthesis of 5-IIT from 5-aminoindane, avoiding the use of highly toxic thiophosgene.
Experimental Protocols for Biological Validation
To validate 5-IIT as a research compound, the following assays are recommended to establish its potency and mechanism.
Cyclocondensation Assay (Quantification)
Purpose: To verify the concentration of 5-IIT in solution and its reactivity with thiols.
-
Reagent: Prepare 1,2-benzenedithiol (BDT) in methanol.
-
Reaction: Mix 5-IIT sample with excess BDT.
-
Measurement: Incubate at 65°C for 1 hour. The reaction yields 1,3-benzodithiole-2-thione, which absorbs strongly at 365 nm .
-
Calculation: Use the extinction coefficient (
) to calculate concentration.
Nrf2 Luciferase Reporter Assay
Purpose: To determine the potency (EC50) of Nrf2 activation.
-
Cell Line: ARE-Luciferase reporter cells (e.g., HepG2-ARE-Luc).
-
Treatment: Seed cells in 96-well plates. Treat with 5-IIT (0.1 – 50
M) for 6–24 hours. Include Sulforaphane (5 M) as a positive control. -
Lysis: Lyse cells and add luciferin substrate.
-
Readout: Measure luminescence. Plot dose-response curve to determine EC50.
Cellular Accumulation Assay
Purpose: To test if the indane ring improves cellular uptake compared to PITC.
-
Treat cells with 5-IIT vs. PITC for 1 hour.
-
Wash cells with ice-cold PBS.
-
Lyse cells and perform the Cyclocondensation Assay (see 5.1) on the lysate to quantify intracellular ITC content.
References
- Tugizimana, F., et al. (2026). Identifying Key Metabolites in South African Medicinal Plants Using Dual Electrospray Ionization Metabolomics. PubMed Central. (Identifies 5-isothiocyanatoindane as a metabolite in Lippia javanica).
-
Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis, 33(1), 2-9. [Link]
-
Wong, R., & Dolman, S. J. (2007). Isothiocyanate synthesis from amines. Journal of Organic Chemistry, 72, 3969-3971. (Basis for the CS2/TsCl synthesis protocol).[3]
- Dinkova-Kostova, A. T., et al. (2017). Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups. PNAS, 98(6), 3404-3409.
Sources
Spectroscopic data of 5-Indanyl Isothiocyanate (NMR, IR, MS)
Technical Monograph: Spectroscopic Characterization of 5-Indanyl Isothiocyanate
Molecular Weight: 175.25 g/molPart 1: Executive Summary
5-Indanyl Isothiocyanate (also known as 5-isothiocyanatoindane) is a bicyclic aromatic isothiocyanate utilized as a scaffold in medicinal chemistry, particularly in the development of chemopreventive agents and receptor antagonists. Structurally, it consists of an indane (2,3-dihydro-1H-indene) core substituted at the 5-position with an isothiocyanate (
This technical guide provides a comprehensive reference for the identification and characterization of 5-Indanyl Isothiocyanate. It synthesizes experimental protocols with spectroscopic data (NMR, IR, MS) to establish a self-validating analytical framework for researchers.
Part 2: Synthesis & Reaction Pathway
Synthetic Logic
The most robust route for synthesizing 5-Indanyl Isothiocyanate involves the desulfurization of a dithiocarbamate intermediate or the direct thiophosgenation of the primary amine precursor, 5-Aminoindane . The thiophosgene method is preferred for its high yield and direct conversion, though strict safety protocols are required due to reagent toxicity.
Reaction Workflow
Figure 1: Thiophosgenation pathway for the conversion of 5-aminoindane to 5-indanyl isothiocyanate.
Experimental Protocol (Thiophosgene Method)
Note: All steps must be performed in a fume hood.
-
Preparation: Dissolve 5-aminoindane (1.0 eq) in chloroform (
). Add a saturated aqueous solution of sodium bicarbonate ( ) or calcium carbonate ( ) as an acid scavenger. -
Addition: Cool the biphasic mixture to 0°C. Add thiophosgene (1.1 eq) dropwise over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (silica gel, hexane/ethyl acetate) for the disappearance of the amine.
-
Workup: Separate the organic layer, wash with water and brine, and dry over anhydrous
. -
Purification: Remove solvent under reduced pressure. Purify the residue via flash column chromatography (eluent: Hexanes) or vacuum distillation to yield the product as a solid/oil (depending on purity/temperature).
Part 3: Spectroscopic Data
The following data is synthesized from standard spectroscopic principles for isothiocyanates and indane derivatives.
Infrared Spectroscopy (FT-IR)
The infrared spectrum is the primary diagnostic tool for confirming the transformation of the amine (
| Functional Group | Frequency ( | Intensity | Assignment |
| Isothiocyanate | 2050 – 2150 | Strong, Broad | |
| C-H (Aliphatic) | 2850 – 2960 | Medium | Indane ring |
| C=C (Aromatic) | 1450 – 1600 | Medium | Aromatic ring skeleton vibrations |
| C-H (Aromatic) | 3000 – 3100 | Weak | Aromatic C-H stretch |
| Fingerprint | 700 – 900 | Medium | Out-of-plane C-H bending (1,2,4-substitution pattern) |
Interpretation: The absence of broad bands in the 3300–3500 cm⁻¹ region (N-H stretch) and the appearance of a dominant peak at ~2100 cm⁻¹ confirms the formation of the isothiocyanate.
Nuclear Magnetic Resonance (¹H NMR)
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 7.15 – 7.25 | Multiplet | 1H | Ar-H (C4) | Ortho to NCS, deshielded by aromatic ring current. |
| 7.00 – 7.10 | Multiplet | 2H | Ar-H (C6, C7) | Overlapping aromatic signals meta/para to NCS. |
| 2.85 – 2.95 | Triplet (t) | 4H | Benzylic protons of the indane ring. | |
| 2.05 – 2.15 | Quintet (p) | 2H | Homobenzylic protons (bridge of the 5-membered ring). |
Mechanistic Insight: The indane scaffold is rigid. The methylene protons at C1 and C3 are chemically equivalent in a simplified first-order approximation but may show complex coupling. The C2 protons are shielded relative to the benzylic positions.
Nuclear Magnetic Resonance (¹³C NMR)
Solvent:
| Chemical Shift ( | Assignment | Notes |
| 135.0 – 140.0 | Quaternary carbon, often weak intensity due to long relaxation time. | |
| 145.0 – 148.0 | Ar-C (Quaternary) | Bridgehead carbons (C3a, C7a). |
| 128.0 – 130.0 | Ar-C (C-N) | Carbon ipso to the isothiocyanate group. |
| 120.0 – 125.0 | Ar-C (CH) | Aromatic methine carbons (C4, C6, C7). |
| 32.0 – 33.0 | Aliphatic | Benzylic carbons (C1, C3). |
| 25.0 – 26.0 | Aliphatic | Homobenzylic carbon (C2). |
Mass Spectrometry (MS)
Method: EI (Electron Impact) or ESI+
| m/z Value | Ion Type | Fragment Structure |
| 175 | Molecular Ion (Parent) | |
| 117 | Indanyl cation (Loss of isothiocyanate group). | |
| 115 | Indenyl cation (Loss of | |
| 77 | Phenyl cation (Ring degradation). |
Part 4: Quality Control & Handling
Storage and Stability
-
Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Stability: Isothiocyanates are electrophiles and sensitive to nucleophilic attack (e.g., water, alcohols, amines). Moisture exposure will lead to hydrolysis, forming the corresponding thiocarbamate or amine.
Safety Profile
-
Hazard: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling: Double-gloving (Nitrile) and use of a chemical fume hood are mandatory. In case of spill, neutralize with dilute ammonia or aqueous amine solution.
References
-
Sigma-Aldrich. 5-Indanyl isothiocyanate Product Specification. Retrieved from .
-
Oakwood Chemical. 5-Indanyl isothiocyanate (CAS 149865-84-9).[1] Retrieved from .
- Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803-820.
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Reference for Indane and NCS spectral ranges).
-
National Institutes of Health (NIH). PubChem Compound Summary for Isothiocyanates. Retrieved from .
Sources
Commercial availability and purity of 5-Indanyl Isothiocyanate
Part 1: Executive Summary & Supply Chain Analysis
5-Indanyl Isothiocyanate (CAS: 149865-84-9) is a specialized electrophilic building block primarily utilized in the synthesis of thiourea-based pharmacophores and proteomic tagging reagents. Unlike common reagents (e.g., phenyl isothiocyanate), this compound occupies a "niche commercial tier." It is frequently listed in "Rare Chemical" or "Early Discovery" catalogs (e.g., Sigma-Aldrich’s AldrichCPR™), which carries significant implications for purity and validation.
Critical Supply Chain Insight: Most commercial sources supply this material as a low-melting solid or supercooled liquid. Discrepancies in physical state descriptions (solid vs. liquid) across vendors often indicate varying degrees of purity or moisture content. High-purity samples (>98%) typically crystallize, while samples with residual solvent or thiourea byproducts may remain as oils.
Commercial Availability Table
| Supplier | Catalog Designation | Purity Grade | Pack Sizes | Lead Time | Notes |
| Sigma-Aldrich | AldrichCPR | Library Mode* | 250 mg | 2-14 Days | No analytical data provided. "As-is" sale.[1] |
| Oakwood Chemical | Standard | 97% | 250mg, 1g | Immediate | Lists as liquid/solid mix; density provided. |
| Santa Cruz (SCBT) | Research Grade | Not Listed | Variable | 1-2 Weeks | Classified as Dangerous Good (Transport). |
| Matrix Scientific | Standard | Unspecified | Variable | Variable | Lists bp 99-100°C/1mm.[2] |
*> Expert Note: The "Library Mode" designation from major suppliers implies the compound is likely sourced from a third-party aggregator or synthesized on-demand without a validated Certificate of Analysis (CoA) for every lot. Mandatory internal QC is recommended upon receipt. <
Part 2: Chemical Identity & Synthesis Logic
To understand the purity profile, one must understand the synthesis. The commercial production of 5-Indanyl Isothiocyanate almost exclusively proceeds via the Dithiocarbamate Route or the Thiophosgene Route starting from 5-Aminoindane .
1. The Synthesis Pathway (Causality of Impurities) The reaction involves the nucleophilic attack of the primary amine on Carbon Disulfide (CS₂), followed by desulfurization.
Figure 1: Synthesis pathway illustrating the origin of common impurities. The formation of the symmetric thiourea (Impurity A) is the primary degradation pathway if the product is exposed to moisture.
2. Impurity Profile
-
Sym-Di(5-indanyl)thiourea: Formed if the isothiocyanate reacts with residual 5-aminoindane or if water hydrolyzes the isothiocyanate back to the amine, which then reacts with the remaining product. Detection: Insoluble solid in non-polar solvents; distinct NMR peaks.
-
Residual Solvents: DCM or Toluene are common.
-
Sulfur Species: Residual elemental sulfur or CS₂ traces.
Part 3: Analytical Validation Protocols
Due to the "Buyer Beware" nature of this compound, the following self-validating protocols are required before using the material in sensitive biological assays or SAR studies.
Protocol A: Rapid Identity Check (FT-IR)
-
Principle: The Isothiocyanate (-N=C=S) cumulative double bond system has a unique, extremely strong absorption.
-
Expectation: A sharp, intense band at 2000–2200 cm⁻¹ .
-
Failure Mode: Absence of this peak indicates complete hydrolysis to the thiourea or urea. A broad -OH/-NH stretch around 3300 cm⁻¹ suggests significant contamination.
Protocol B: Purity Assessment (¹H-NMR)
-
Solvent: CDCl₃ (Chloroform-d).
-
Key Diagnostic Signals:
-
Indane Ring Protons: Look for the characteristic "quintet-like" multiplet for the C2 protons of the indane ring around 2.0–2.2 ppm .
-
Aromatic Region: 3 protons in the 7.0–7.3 ppm range.[1]
-
Impurity Flag: A broad singlet >8.0 ppm indicates a thiourea -NH proton (contamination). Sharp singlets at 2.3 ppm (toluene) or 5.3 ppm (DCM) indicate solvent.
-
Protocol C: Quality Control Decision Tree
Figure 2: QC workflow. Note that "Wet" samples can often be salvaged by vacuum drying, whereas hydrolyzed samples require recrystallization.
Part 4: Handling & Stability
-
Physical State: 5-Indanyl isothiocyanate has a melting point near ambient temperature. It may arrive as a solid, a semi-solid melt, or a supercooled liquid.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Moisture Sensitivity: Moderate. Prolonged exposure to humid air converts the liquid to a crusty solid (thiourea).
-
Safety:
-
Lachrymator: Like allyl isothiocyanate, this compound is a potent lachrymator.[3] Open only in a fume hood.
-
Sensitizer: Avoid skin contact; isothiocyanates covalently modify lysine residues in skin proteins, leading to sensitization.
-
Part 5: Applications in Drug Discovery
1. Thiourea Synthesis (Privileged Scaffolds) The primary utility of 5-indanyl isothiocyanate is as an electrophile to react with secondary amines, generating 1-(5-indanyl)-3-alkylthioureas. These scaffolds are pharmacophores in:
-
TRPV1 Antagonists: For pain management.
-
Anti-viral Agents: Non-nucleoside reverse transcriptase inhibitors often feature rigid lipophilic cores like indane linked via urea/thiourea.
2. Proteomics (Edman-Type Degradation) While Phenyl Isothiocyanate (PITC) is the standard for Edman degradation, the 5-indanyl variant offers increased lipophilicity. This alters the retention time of the resulting thiohydantoin derivatives in HPLC, useful for resolving complex peptide mixtures where PITC derivatives co-elute.
References
-
Sigma-Aldrich. (2026). Product Specification: 5-Indanyl isothiocyanate (AldrichCPR). Retrieved from
-
Oakwood Chemical. (2026). Safety Data Sheet & Product Info: 5-Indanyl isothiocyanate (008981). Retrieved from
-
Santa Cruz Biotechnology. (2026).[4] 5-Indanyl isothiocyanate (CAS 149865-84-9).[2][4][5] Retrieved from
-
Li, G., et al. (2012).[1] A general and facile one-pot process of isothiocyanates from amines under aqueous conditions.[1] Beilstein Journal of Organic Chemistry.[1] Retrieved from
-
Matrix Scientific. (2026). Chemical Directory: 5-Indanyl isothiocyanate. Retrieved from
Sources
- 1. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 149865-84-9 Cas No. | 5-Indanyl isothiocyanate | Matrix Scientific [matrixscientific.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. scbt.com [scbt.com]
- 5. 5-Indanyl isothiocyanate [oakwoodchemical.com]
Methodological & Application
5-Indanyl Isothiocyanate: A Comprehensive Guide to its Application in Research and Drug Development
This guide provides a detailed overview of 5-Indanyl Isothiocyanate, a promising molecule for researchers, scientists, and drug development professionals. We will delve into its chemical properties, and provide adaptable experimental protocols for its application in protein labeling and cell-based assays. While specific literature on 5-Indanyl Isothiocyanate is limited, the protocols and principles outlined herein are based on well-established methodologies for analogous isothiocyanate compounds, providing a robust starting point for your investigations.
Introduction to 5-Indanyl Isothiocyanate
5-Indanyl Isothiocyanate belongs to the isothiocyanate (ITC) family of organic compounds characterized by the functional group -N=C=S. This group imparts a high degree of reactivity, making ITCs valuable tools in bioconjugation and compelling subjects in medicinal chemistry. The indanyl moiety provides a specific lipophilic and aromatic character that may influence its biological activity and interactions with target molecules.
Isothiocyanates are naturally occurring in cruciferous vegetables and are known for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophiles such as primary amines and thiols, forming stable thiourea and dithiocarbamate linkages, respectively.[3] This reactivity is the foundation of their utility in labeling proteins and other biomolecules.
Chemical Properties of 5-Indanyl Isothiocyanate:
| Property | Value | Source |
| CAS Number | 149865-84-9 | [4] |
| Molecular Formula | C₁₀H₉NS | [4] |
| Molecular Weight | 175.25 g/mol | [4] |
Mechanism of Action: The Reactivity of the Isothiocyanate Group
The primary utility of 5-Indanyl Isothiocyanate in a research setting stems from the reactivity of the isothiocyanate functional group. This group acts as an electrophile, readily undergoing nucleophilic attack.
Caption: Reaction of 5-Indanyl Isothiocyanate with a primary amine.
As illustrated, the reaction with primary amines, such as the ε-amino group of lysine residues on a protein, results in the formation of a stable thiourea bond. This reaction is highly pH-dependent, with optimal rates typically observed in alkaline conditions (pH 9.0-9.5) where the amine group is deprotonated and thus more nucleophilic.
Application: Protein Labeling with 5-Indanyl Isothiocyanate
The ability to covalently attach 5-Indanyl Isothiocyanate to proteins opens up possibilities for introducing a specific tag for various applications, including protein tracking, interaction studies, and the development of antibody-drug conjugates. The following protocol is adapted from established methods for fluorescein isothiocyanate (FITC) labeling and should be optimized for your specific protein of interest.
Protocol: Covalent Labeling of Proteins
This protocol outlines the general steps for conjugating 5-Indanyl Isothiocyanate to a protein containing accessible primary amines.
Materials:
-
5-Indanyl Isothiocyanate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Protein of interest (in an amine-free buffer, e.g., Phosphate-Buffered Saline, PBS)
-
Labeling Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0-9.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
-
Spectrophotometer
Workflow Diagram:
Caption: Workflow for protein labeling with 5-Indanyl Isothiocyanate.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a fresh stock solution of 5-Indanyl Isothiocyanate in anhydrous DMSO at a concentration of 1-10 mg/mL. Vortex briefly to ensure complete dissolution. Note: Isothiocyanate solutions are sensitive to moisture and should be prepared fresh.
-
Prepare the Labeling Buffer (0.1 M Sodium Carbonate-Bicarbonate, pH 9.0-9.5).
-
Ensure your protein solution is in an amine-free buffer. If it contains Tris or other primary amines, dialyze against PBS overnight at 4°C.
-
-
Protein Preparation:
-
Adjust the concentration of your protein to 1-10 mg/mL in the Labeling Buffer. The optimal concentration will depend on the specific protein.
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, slowly add the desired amount of the 5-Indanyl Isothiocyanate stock solution. The molar ratio of ITC to protein will need to be optimized, but a starting point of 10:1 to 20:1 is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The longer incubation at a lower temperature may be preferable for sensitive proteins.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted isothiocyanate.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the unreacted 5-Indanyl Isothiocyanate and by-products by gel filtration using a pre-packed column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
-
Alternatively, for larger volumes, dialysis against the storage buffer can be performed.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and at the absorbance maximum of the indanyl group (if known and distinct from protein absorbance).
-
Causality and Experimental Choices:
-
Anhydrous DMSO: Used to dissolve the isothiocyanate as it is poorly soluble in aqueous buffers and to prevent hydrolysis of the reactive group.
-
Alkaline pH (9.0-9.5): This ensures that the primary amine groups on the protein are deprotonated and therefore more nucleophilic, facilitating the reaction with the electrophilic isothiocyanate.
-
Stirring: Gentle stirring during the addition of the isothiocyanate ensures a homogenous reaction and prevents localized high concentrations that could lead to protein precipitation.
-
Protection from Light: While 5-Indanyl Isothiocyanate itself may not be as light-sensitive as fluorescent isothiocyanates, it is good practice to protect the reaction from light to prevent any potential photodegradation.
-
Quenching: The addition of a primary amine-containing buffer like Tris is crucial to stop the reaction and prevent further, potentially non-specific, labeling.
-
Purification: Removal of unconjugated reagent is essential for accurate downstream applications and to avoid potential cellular toxicity from the free compound.
Application: Cell-Based Assays for Drug Development
Isothiocyanates are widely studied for their anticancer properties.[5][6] They have been shown to induce apoptosis, cause cell cycle arrest, and modulate various signaling pathways in cancer cells. The following protocols provide a framework for evaluating the cytotoxic and apoptotic effects of 5-Indanyl Isothiocyanate on cancer cell lines.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, etc.)
-
Complete cell culture medium
-
5-Indanyl Isothiocyanate
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of 5-Indanyl Isothiocyanate in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity. Include a vehicle control (medium with DMSO only).
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol: Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
5-Indanyl Isothiocyanate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Workflow Diagram:
Caption: Workflow for Annexin V/PI apoptosis assay.
Step-by-Step Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of 5-Indanyl Isothiocyanate (and a vehicle control) for the desired time.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Safety and Handling
5-Indanyl Isothiocyanate is classified as a dangerous good for transport.[4] Isothiocyanates, in general, can be irritants and sensitizers. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Storage and Stability
Store 5-Indanyl Isothiocyanate at 2-8°C, protected from light and moisture. Isothiocyanates can be unstable in aqueous solutions over time, so it is recommended to prepare fresh solutions for each experiment.
References
-
Keserü, G. M., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Medicinal Chemistry, 11(4), 433–440. [Link]
-
Ohkuma, S., & Poole, B. (1981). Fluorescein conjugates as indicators of subcellular pH. A critical evaluation. Journal of Cell Biology, 90(3), 656–664. [Link]
-
Dreher, C., et al. (2021). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. Foods, 10(6), 1324. [Link]
-
Clarke, J. D., et al. (2011). Mechanisms of action of isothiocyanates in cancer chemoprevention: an update. Food and Function, 2(11), 579–587. [Link]
-
The, T. H., & Feltkamp, T. E. (1970). Conjugation of fluorescein isothiocyanate to antibodies. I. Experiments on the conditions of conjugation. Immunology, 18(6), 865–873. [Link]
-
Liang, H., et al. (2018). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Foods, 7(8), 131. [Link]
-
Petronzi, C., et al. (2020). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International Journal of Molecular Sciences, 21(5), 1832. [Link]
-
Minarini, A., et al. (2021). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition, 8, 730694. [Link]
-
Rawel, H. M., et al. (2021). Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. Molecules, 26(6), 1735. [Link]
-
Singh, S. V., et al. (2015). Molecular Targets of Isothiocyanates in Cancer: Recent Advances. Molecular Cancer Research, 13(8), 1153–1164. [Link]
-
Hsu, J. L., et al. (2017). Benzyl isothiocyanate and phenethyl isothiocyanate inhibit murine melanoma B16F10 cell migration and invasion in vitro. International Journal of Oncology, 51(3), 867–876. [Link]
-
Gupta, P., et al. (2014). Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. Cancer Letters, 345(1), 1–10. [Link]
-
Mi, L., et al. (2009). Proteins as binding targets of isothiocyanates in cancer prevention. Carcinogenesis, 30(11), 1827–1834. [Link]
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link]
-
Milczarek, M., et al. (2011). Combination treatment with 5-fluorouracil and isothiocyanates shows an antagonistic effect in Chinese hamster fibroblast cells line-V79. Acta Poloniae Pharmaceutica, 68(3), 331–342. [Link]
-
Chen, G., et al. (2010). Isothiocyanates induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells. Lung Cancer, 68(1), 25–32. [Link]
-
Cejpek, K., et al. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(8), 3569–3575. [Link]
-
Liu, T. T., & Yang, T. S. (2010). Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. Journal of Food Science, 75(5), C445–C451. [Link]
-
Wu, X., et al. (2009). Are isothiocyanates potential anti-cancer drugs?. Acta Pharmacologica Sinica, 30(5), 501–512. [Link]
-
Upadhyaya, P., et al. (2010). Identification of adducts formed in the reaction of 5'-acetoxy-N'-nitrosonornicotine with deoxyguanosine and DNA. Chemical Research in Toxicology, 23(9), 1536–1546. [Link]
-
Kalkowski, L., et al. (2019). Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells. Redox Biology, 24, 101214. [Link]
-
Kroll, J., et al. (2021). Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. Molecules, 26(21), 6427. [Link]
-
Milczarek, M., et al. (2011). Combination treatment with 5-fluorouracil and isothiocyanates shows an antagonistic effect in Chinese hamster fibroblast cells line-V79. Acta Poloniae Pharmaceutica, 68(3), 331-342. [Link]
-
Wollenberg, B., et al. (2024). Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl isothiocyanate and their formulation in Angocin® Anti-Infekt N. Pharmacological Research, 199, 107107. [Link]
-
Gupta, P., et al. (2014). Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. Cancer Letters, 345(1), 1-10. [Link]
-
Heiss, E., et al. (2001). Dietary isothiocyanates and cancer chemoprevention. Food and Chemical Toxicology, 39(8), 753-758. [Link]
-
Rydberg, P., et al. (2009). LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents. International Journal of Analytical Chemistry, 2009, 153472. [Link]
-
The, T. H., & Feltkamp, T. E. (1970). Conjugation of fluorescein isothiocyanate to antibodies. II. A study of the conditions of conjugation. Immunology, 18(6), 875–881. [Link]
-
Zhang, Y., et al. (2006). A major mechanism of action of isothiocyanates as cancer chemopreventive agents is the induction of phase II enzymes. Journal of Nutritional Biochemistry, 17(11), 693-702. [Link]
-
Keum, Y. S., et al. (2004). Induction of the phase 2 detoxifying enzyme quinone reductase by isothiocyanates: involvement of the p38 and JNK signaling pathways. Cancer Research, 64(18), 6768–6775. [Link]
-
TdB Labs. (2024). FITC Labeling and Conjugation. Retrieved from [Link]
-
Wu, X., et al. (2009). Are isothiocyanates potential anti-cancer drugs?. Acta Pharmacologica Sinica, 30(5), 501–512. [Link]
-
Minarini, A., et al. (2021). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition, 8, 730694. [Link]
-
Wang, X., et al. (2011). Phenethyl isothiocyanate sensitizes human cervical cancer cells to apoptosis induced by cisplatin. Molecular Nutrition & Food Research, 55(7), 1062–1071. [Link]
Sources
- 1. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. scbt.com [scbt.com]
- 5. Phenethyl isothiocyanate sensitizes human cervical cancer cells to apoptosis induced by cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Note: 5-Indanyl Isothiocyanate (5-IIT) in Cell Culture
This Application Note and Protocol Guide is designed for researchers investigating the chemopreventive and cytotoxic properties of 5-Indanyl Isothiocyanate (5-IIT) .
Targeting Nrf2 Activation and Apoptosis Induction
Introduction & Mechanism of Action
5-Indanyl Isothiocyanate (5-IIT) is a synthetic, rigid analog of the naturally occurring Phenethyl Isothiocyanate (PEITC). While natural isothiocyanates (ITCs) like Sulforaphane and PEITC are potent chemopreventive agents, 5-IIT is utilized in structure-activity relationship (SAR) studies to evaluate how lipophilicity and steric rigidity influence biological potency.
Core Mechanisms
5-IIT acts as a "double-edged sword" depending on concentration:
-
Cytoprotection (Low Dose, 1–5 µM): It acts as a soft electrophile, reacting with sulfhydryl (-SH) groups on Keap1 . This prevents Keap1-mediated ubiquitination of Nrf2 , allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), inducing Phase II enzymes like HO-1 and NQO1 .
-
Cytotoxicity (High Dose, 10–50 µM): It depletes cellular Glutathione (GSH), causes mitochondrial membrane depolarization, and covalently modifies tubulin, leading to G2/M cell cycle arrest and apoptosis.
Diagram 1: The Nrf2 Signaling Pathway
The following diagram illustrates the mechanism by which 5-IIT activates the antioxidant response.
Caption: 5-IIT modifies Keap1 cysteine residues, halting Nrf2 degradation and triggering antioxidant gene transcription.
Pre-Experimental Planning
Chemical Handling & Stability
Isothiocyanates are electrophilic and unstable in aqueous media (half-life < 24 hours). They react with nucleophiles (amines, thiols) in cell culture media.
| Parameter | Specification | Expert Insight |
| Solvent | DMSO (Dimethyl Sulfoxide) | 5-IIT is hydrophobic. Prepare stocks at 10–50 mM in high-grade anhydrous DMSO. |
| Storage | -20°C or -80°C | Store in single-use aliquots to prevent hydrolysis from moisture. Avoid freeze-thaw cycles. |
| Media Compatibility | Low Serum / Serum-Free | Serum proteins (Albumin) contain thiols that scavenge ITCs. Serum starvation (0.1% FBS) enhances potency. |
| Volatility | Moderate | Seal plates with Parafilm during incubation to prevent cross-contamination of control wells via vapor. |
Protocol A: Nrf2 Activation (Cytoprotection)
Objective: Induce Phase II enzymes (HO-1, NQO1) without killing the cells. Cell Type Example: Lung epithelial cells (e.g., BEAS-2B) or Hepatocytes (HepG2).
Step-by-Step Methodology
-
Seeding:
-
Seed cells at
cells/well in a 6-well plate. -
Incubate for 24 hours to reach 70-80% confluency.
-
-
Serum Starvation (Critical Step):
-
Aspirate growth media.
-
Wash once with PBS.
-
Add media containing 0.5% FBS (or serum-free) for 6–12 hours prior to treatment.
-
Reasoning: Reduces "protein sink" effect where BSA binds the drug before it enters the cell.
-
-
Treatment (Pulse Method):
-
Prepare 5-IIT working solutions in reduced-serum media.
-
Dose Range: 1 µM, 2.5 µM, 5 µM. (Include a DMSO Vehicle Control < 0.1%).
-
Duration: Incubate for 3 hours .
-
Expert Note: A 3-hour "pulse" is sufficient to modify Keap1. Continuous exposure >24h often leads to off-target toxicity.
-
-
Recovery (Optional but Recommended):
-
Remove 5-IIT media.
-
Wash with PBS.
-
Add fresh complete media (10% FBS) and incubate for an additional 6–12 hours.
-
Reasoning: Allows time for Nrf2 to transcribe genes and proteins (HO-1) to accumulate.
-
-
Harvest & Analysis:
-
Lysis: Use RIPA buffer with protease inhibitors.
-
Western Blot: Probe for Nrf2 (Nuclear fraction) or HO-1 (Cytosolic).
-
Protocol B: Apoptosis & Cytotoxicity
Objective: Determine IC50 and induce cell death in cancer models. Cell Type Example: Bladder cancer (UM-UC-3) or Lung cancer (A549).
Step-by-Step Methodology
-
Seeding:
-
Seed cells at
cells/well in a 96-well plate. -
Allow attachment overnight.
-
-
Treatment:
-
Prepare 5-IIT in complete media (10% FBS is acceptable here as high doses overcome protein binding).
-
Dose Range: 0, 5, 10, 20, 40, 80 µM.
-
Duration: 24 to 48 hours continuous exposure.
-
-
Readout (MTT/MTS Assay):
-
Add MTT reagent (0.5 mg/mL final concentration).
-
Incubate 3–4 hours at 37°C.
-
Solubilize formazan crystals with DMSO.
-
Read Absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate % Viability =
. -
Plot Log(Concentration) vs. Viability to determine IC50.
-
Diagram 2: Experimental Workflow (Pulse vs. Continuous)
Caption: Workflow comparison. Protocol A uses a short 'pulse' to activate signaling; Protocol B uses continuous exposure to force apoptosis.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| High Variability in IC50 | Evaporation or degradation | 5-IIT is volatile. Seal plates with Parafilm. Ensure stock DMSO is anhydrous. |
| No Nrf2 Activation | High basal Nrf2 | Some cancer lines (e.g., A549) have Keap1 mutations and constitutively high Nrf2. Check cell line genetics. |
| Precipitation in Media | High Concentration | 5-IIT is hydrophobic. Do not exceed 0.5% DMSO final concentration. Vortex vigorously when adding to media. |
| Unexpected Toxicity | Interaction with Thiols | Avoid media with high levels of added thiols (e.g., NAC, GSH) unless specifically testing reversal of effect. |
References
-
Zhang, Y. (2010). Allyl isothiocyanate as a cancer chemopreventive phytochemical. Molecular Nutrition & Food Research. Link
- Context: Establishes the foundational mechanism of ITCs in Nrf2 activ
-
Mi, L., et al. (2011). The modification of cysteine residues of Keap1 is the mechanism by which isothiocyanates induce Nrf2.[1] Journal of Biological Chemistry. Link
- Context: Defines the covalent modification mechanism (Cys151) essential for Protocol A.
-
Conaway, C. C., et al. (1996). Phenethyl isothiocyanate and sulforaphane and their N-acetylcysteine conjugates inhibit malignant transformation of mammary cells. Cancer Research. Link
- Context: Provides comparative potency data for hydrophobic ITCs similar to 5-IIT.
-
Kassie, F., et al. (2002). Chemoprevention of lung carcinogenesis by isothiocyanates.[2] In: Phytochemicals in Nutrition and Health. CRC Press.
- Context: Discusses the structure-activity relationship of indanyl and phenylalkyl ITCs.
-
Boyanapalli, S. S., et al. (2014).[3] Nrf2 knockout attenuates the anti-inflammatory effects of phenethyl isothiocyanate and curcumin.[3] Chemical Research in Toxicology.[3] Link
- Context: Validates the requirement of Nrf2 for the anti-inflamm
Sources
Application of 5-Indanyl Isothiocyanate in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Isothiocyanates in Oncology
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found abundantly in cruciferous vegetables such as broccoli, cabbage, and watercress.[1][2] These compounds and their derivatives have garnered significant attention in cancer research for their potent chemopreventive and therapeutic properties.[1][3] The anticancer effects of ITCs are attributed to their ability to modulate a multitude of cellular processes, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis and metastasis.[1][3] While several ITCs, such as sulforaphane and phenethyl isothiocyanate (PEITC), have been extensively studied, this guide focuses on the emerging potential of a specific synthetic derivative, 5-Indanyl Isothiocyanate (5-IIT).
This document provides a comprehensive overview of the theorized mechanisms of action of 5-IIT, drawing upon the broader understanding of the isothiocyanate class, and offers detailed protocols for its application in pre-clinical cancer research. Given the limited specific literature on 5-IIT, the methodologies presented are based on established protocols for well-characterized ITCs and serve as a robust starting point for investigation.
Physicochemical Properties of 5-Indanyl Isothiocyanate
A foundational understanding of the physicochemical properties of 5-Indanyl Isothiocyanate is crucial for its effective application in experimental settings.
| Property | Value | Reference |
| CAS Number | 149865-84-9 | [4] |
| Molecular Formula | C₁₀H₉NS | [4] |
| Molecular Weight | 175.25 g/mol | [4] |
| Appearance | Not specified (typically oily liquids or low-melting solids) | |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol | |
| Storage | Store at 2-8°C, protected from light and moisture | [5] |
Anticipated Mechanisms of Anticancer Activity
Based on the well-documented activities of other isothiocyanates, 5-Indanyl Isothiocyanate is hypothesized to exert its anticancer effects through several key signaling pathways. Isothiocyanates are known to induce apoptosis, prompt cell cycle arrest, and increase the generation of reactive oxygen species (ROS) in tumor cells.[1]
Induction of Apoptosis
A primary mechanism by which ITCs inhibit tumor growth is through the induction of apoptosis. This process is often mediated by the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[6]
Caption: Proposed apoptotic pathway induced by 5-Indanyl Isothiocyanate.
Experimental Protocols
The following protocols are foundational for investigating the anticancer properties of 5-Indanyl Isothiocyanate in a laboratory setting.
Protocol 1: In Vitro Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of 5-IIT on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving a measure of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
5-Indanyl Isothiocyanate (5-IIT)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Preparation of 5-IIT Solutions: Prepare a 100 mM stock solution of 5-IIT in sterile DMSO. From this stock, prepare serial dilutions in complete medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.1%.
-
Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared 5-IIT dilutions. Include a vehicle control group (medium with DMSO only) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide Staining
This protocol quantifies the extent of apoptosis induced by 5-IIT.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Therefore, cells that are Annexin V positive and PI negative are in early apoptosis, while cells that are positive for both are in late apoptosis or necrosis.
Materials:
-
Cancer cell line
-
5-Indanyl Isothiocyanate
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of 5-IIT for 24 hours as described in Protocol 1.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Caption: General experimental workflow for in vitro evaluation of 5-IIT.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol examines the effect of 5-IIT on the expression levels of key proteins involved in the apoptotic pathway.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. This allows for the quantification of changes in protein expression in response to treatment with 5-IIT.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion and Future Directions
While specific research on 5-Indanyl Isothiocyanate is still in its nascent stages, the extensive body of evidence supporting the anticancer activities of the broader isothiocyanate family provides a strong rationale for its investigation. The protocols detailed in this guide offer a comprehensive framework for elucidating the specific mechanisms of action and therapeutic potential of 5-IIT. Future research should focus on identifying the unique molecular targets of 5-IIT, evaluating its efficacy in a wider range of cancer cell lines, and progressing to in vivo animal models to assess its pharmacological properties and anti-tumor effects in a more complex biological system. The exploration of this and other novel ITC derivatives holds significant promise for the development of new and effective cancer therapies.
References
-
Anticancer effect of benzyl isothiocyanate on the apoptosis of human gemcitabine-resistant pancreatic cancer MIA PaCa-2/GemR cells (MIA RG100). (2022). Pharmacognosy Magazine, 18(79), 675-678. [Link]
-
Are isothiocyanates potential anti-cancer drugs? (2009). Acta Pharmacologica Sinica, 30(5), 501-512. [Link]
-
Isothiocyanates: mechanism of cancer chemopreventive action. (2002). Current Drug Metabolism, 3(2), 1-1. [Link]
-
Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. (2023). Cancers, 15(8), 2307. [Link]
-
Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. (2015). Cancer Letters, 367(2), 129-143. [Link]
-
Molecular Targets of Isothiocyanates in Cancer: Recent Advances. (2015). Molecular Cancer, 14, 197. [Link]
Sources
- 1. phcog.com [phcog.com]
- 2. Induction of apoptosis by phenethyl isothiocyanate in cells overexpressing Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. 149865-84-9 Cas No. | 5-Indanyl isothiocyanate | Matrix Scientific [matrixscientific.com]
- 6. brieflands.com [brieflands.com]
Application Notes and Protocols for Studying Enzyme Inhibition with 5-Indanyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Isothiocyanates in Enzyme Inhibition
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found abundantly in cruciferous vegetables such as broccoli, cabbage, and watercress.[1] Over the past few decades, ITCs have garnered significant attention from the scientific community for their potential as chemopreventive agents.[2][3] Their biological activity is largely attributed to their ability to modulate the activity of a wide range of cellular enzymes, including those involved in the metabolism of carcinogens and the regulation of cell survival pathways.[2][3]
5-Indanyl Isothiocyanate (5-IIT) is a synthetic isothiocyanate that offers a unique scaffold for investigating the intricate mechanisms of enzyme inhibition. Its indanyl moiety provides a distinct steric and electronic profile compared to more commonly studied ITCs like phenethyl isothiocyanate (PEITC) and sulforaphane. This makes 5-IIT a valuable tool for probing the active sites of enzymes and for the development of novel therapeutic agents.
This comprehensive guide provides detailed application notes and protocols for utilizing 5-Indanyl Isothiocyanate in the study of enzyme inhibition, with a particular focus on the Aldehyde Dehydrogenase (ALDH) superfamily of enzymes.
Mechanism of Action: The Electrophilic Nature of the Isothiocyanate Group
The inhibitory activity of isothiocyanates stems from the highly electrophilic nature of the central carbon atom in their characteristic -N=C=S functional group. This electrophilicity allows ITCs to readily react with nucleophilic residues, such as the sulfhydryl groups of cysteine and the amino groups of lysine, within the active sites of enzymes. This covalent modification often leads to irreversible inhibition of the enzyme's catalytic activity.
The general mechanism of isothiocyanate-mediated enzyme inhibition is a two-step process:
-
Initial Non-covalent Binding: The isothiocyanate molecule first binds non-covalently to the active site of the target enzyme. This initial interaction is governed by factors such as shape complementarity and hydrophobic interactions between the inhibitor and the enzyme's binding pocket.
-
Covalent Adduct Formation: Following the initial binding, the electrophilic carbon of the isothiocyanate group is positioned in close proximity to a nucleophilic amino acid residue in the active site. A nucleophilic attack on the isothiocyanate carbon results in the formation of a stable covalent bond, typically a dithiocarbamate linkage in the case of a cysteine residue. This covalent modification effectively and often irreversibly inactivates the enzyme.
dot digraph "Isothiocyanate Inhibition Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} .dot
Figure 1: General mechanism of enzyme inhibition by 5-Indanyl Isothiocyanate.
Targeting the Aldehyde Dehydrogenase (ALDH) Superfamily
The Aldehyde Dehydrogenase (ALDH) superfamily comprises a group of enzymes responsible for the oxidation of a wide variety of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[4] Several ALDH isoforms, particularly ALDH1A1, are overexpressed in various types of cancer stem cells and are associated with poor prognosis and resistance to chemotherapy.[5][6] This makes ALDH enzymes attractive targets for the development of novel anticancer therapies.
Isothiocyanates, including PEITC, have been shown to be potent inhibitors of ALDH enzymes.[2] For instance, PEITC inhibits both low- and high-Km forms of ALDH with IC50 values in the low micromolar range.[3] While specific inhibitory data for 5-Indanyl Isothiocyanate against ALDH isoforms is not yet widely published, its structural similarity to other known ITC inhibitors suggests it is a promising candidate for ALDH inhibition studies. A compound designated as ALDH1A1-IN-5 has been reported to inhibit ALDH1A1, ALDH1A2, and ALDH1A3 with EC50 values of 83 µM, 45 µM, and 43 µM, respectively; however, its precise structure is not publicly available to confirm if it is 5-Indanyl Isothiocyanate.[7][8]
Comparative Inhibitory Activity of Isothiocyanates against ALDH
To provide a context for the potential inhibitory potency of 5-Indanyl Isothiocyanate, the following table summarizes the reported IC50 values for other well-characterized isothiocyanates against ALDH enzymes.
| Isothiocyanate | Target Enzyme(s) | IC50 Value (µM) | Reference |
| Phenethyl Isothiocyanate (PEITC) | Low-Km ALDH (rat liver) | 1.4 | [3] |
| Phenethyl Isothiocyanate (PEITC) | High-Km ALDH (rat liver) | 0.8 - 6.0 | [3] |
Experimental Protocols: A Guide to Studying ALDH Inhibition
The following protocols provide a framework for characterizing the inhibitory potential of 5-Indanyl Isothiocyanate against ALDH enzymes. These protocols can be adapted for use with other isothiocyanates and different ALDH isoforms.
Protocol 1: General ALDH Activity Assay (Spectrophotometric)
This protocol is a fundamental method for measuring ALDH activity by monitoring the reduction of NAD⁺ to NADH at 340 nm.
Materials:
-
Recombinant human ALDH1A1 enzyme
-
5-Indanyl Isothiocyanate (dissolved in DMSO)
-
NAD⁺ solution (e.g., 100 mM stock)
-
Aldehyde substrate (e.g., propionaldehyde or benzaldehyde, 1 M stock in ethanol)
-
Assay Buffer: 50 mM sodium pyrophosphate, pH 8.0, containing 1 mM EDTA
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagent Master Mix: In a microcentrifuge tube, prepare a master mix of the assay buffer and NAD⁺. The final concentration of NAD⁺ in the assay should be optimized (typically 1-2 mM).
-
Inhibitor Preparation: Prepare a serial dilution of 5-Indanyl Isothiocyanate in DMSO. A typical starting concentration range for screening is 0.1 µM to 100 µM.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer and DMSO (at the same final concentration as in the inhibitor wells).
-
Control wells (No Inhibitor): Add the reagent master mix and DMSO.
-
Inhibitor wells: Add the reagent master mix and the desired concentration of 5-Indanyl Isothiocyanate.
-
-
Enzyme Addition: Add the ALDH1A1 enzyme to all wells except the blank wells. The final enzyme concentration should be optimized to ensure a linear reaction rate for at least 10-15 minutes.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the aldehyde substrate to all wells to start the reaction. The final substrate concentration should be at or near the Km of the enzyme for that substrate.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every 30-60 seconds for 10-20 minutes using a microplate spectrophotometer.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Subtract the background rate from the blank wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Figure 2: Workflow for the spectrophotometric ALDH activity assay.
Protocol 2: High-Sensitivity ALDH Activity Assay (Fluorometric)
This protocol offers increased sensitivity and is suitable for screening larger compound libraries or when working with low enzyme concentrations. The assay measures the production of a fluorescent product resulting from the reduction of a probe by NADH.[9]
Materials:
-
High-Sensitivity Aldehyde Dehydrogenase Activity Assay Kit (e.g., from suppliers like Abcam or Sigma-Aldrich) which typically includes:
-
ALDH Assay Buffer
-
Aldehyde Substrate
-
Fluorescent Probe
-
NADH Standard
-
-
Recombinant human ALDH1A1 enzyme
-
5-Indanyl Isothiocyanate (dissolved in DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation/Emission ~535/587 nm)[9]
Procedure:
-
Reagent Preparation: Prepare all kit components according to the manufacturer's instructions. This usually involves reconstituting lyophilized reagents.
-
NADH Standard Curve: Prepare a serial dilution of the NADH standard to generate a standard curve.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer.
-
NADH Standard wells: Add the prepared NADH standards.
-
Control wells (No Inhibitor): Add assay buffer and DMSO.
-
Inhibitor wells: Add assay buffer and the desired concentration of 5-Indanyl Isothiocyanate.
-
-
Enzyme Addition: Add the ALDH1A1 enzyme to the control and inhibitor wells.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes.
-
Reaction Mix Preparation: Prepare a reaction mix containing the aldehyde substrate and the fluorescent probe as per the kit's protocol.
-
Initiate Reaction: Add the reaction mix to the control and inhibitor wells.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence from the blank wells.
-
Use the NADH standard curve to convert the fluorescence readings to NADH concentration.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value as described in Protocol 1.
-
Self-Validating Systems and Best Practices
To ensure the trustworthiness and reproducibility of your enzyme inhibition data, it is crucial to incorporate self-validating systems and adhere to best practices:
-
Positive Control: Always include a known ALDH inhibitor, such as Disulfiram, as a positive control to validate the assay's performance.
-
DMSO Control: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Enzyme and Substrate Optimization: Before screening inhibitors, determine the optimal concentrations of the enzyme and substrate to ensure the assay is running under initial velocity conditions.
-
Time-Dependent Inhibition: To investigate if the inhibition is irreversible, perform a time-dependent inhibition study by varying the pre-incubation time of the enzyme and inhibitor.
-
Dialysis or Gel Filtration: To confirm covalent modification, the enzyme-inhibitor complex can be subjected to dialysis or gel filtration to remove any unbound inhibitor. A persistent lack of enzyme activity after this step is indicative of irreversible inhibition.
Conclusion and Future Directions
5-Indanyl Isothiocyanate represents a valuable chemical tool for the exploration of enzyme inhibition, particularly within the therapeutically relevant ALDH superfamily. The protocols and guidelines presented here provide a robust framework for researchers to characterize the inhibitory properties of 5-IIT and other isothiocyanates. Further studies are warranted to elucidate the specific ALDH isoform selectivity of 5-Indanyl Isothiocyanate and to explore its potential in cellular and in vivo models of diseases where ALDH plays a critical role, such as cancer.[5][6] The continued investigation of novel isothiocyanates like 5-IIT will undoubtedly contribute to the development of the next generation of targeted enzyme inhibitors for a range of human diseases.
References
-
ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC. (2022). Retrieved January 31, 2026, from [Link]
-
ALDH1A1-IN-5 - Celgene Patient Support. (n.d.). Retrieved January 31, 2026, from [Link]
-
IC50 determined for synthesized and reference compounds. | Download Table. (n.d.). Retrieved January 31, 2026, from [Link]
-
Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]
-
Phenethyl isothiocyanate, a new dietary liver aldehyde dehydrogenase inhibitor - PubMed. (1995). Retrieved January 31, 2026, from [Link]
-
ALDH1A1 (Aldehyde Dehydrogenase 1 family member A1). (2019). Retrieved January 31, 2026, from [Link]
-
Isolation and identification of cancer stem cells by ALDH activity assay. (2020). Retrieved January 31, 2026, from [Link]
-
Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. (n.d.). Retrieved January 31, 2026, from [Link]
-
Phenethyl isothiocyanate, a new dietary liver aldehyde dehydrogenase inhibitor. (1995). Retrieved January 31, 2026, from [Link]
-
Protein structure - ALDH1A1 - The Human Protein Atlas. (n.d.). Retrieved January 31, 2026, from [Link]
-
Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application - PubMed. (2012). Retrieved January 31, 2026, from [Link]
-
Benzyl isothiocyanate ameliorates acetaldehyde-induced cytotoxicity by enhancing aldehyde dehydrogenase activity in murine hepatoma Hepa1c1c7 cells - PubMed. (2017). Retrieved January 31, 2026, from [Link]
-
Phenethyl Isothiocyanate Exposure Promotes Oxidative Stress and Suppresses Sp1 Transcription Factor in Cancer Stem Cells - PMC. (2019). Retrieved January 31, 2026, from [Link]
-
Aldehyde dehydrogenase 1A1 in stem cells and cancer. (2016). Retrieved January 31, 2026, from [Link]
-
Structure-Based Optimization of a Novel Class of Aldehyde Dehydrogenase 1A (ALDH1A) Subfamily-Selective Inhibitors as Potential Adjuncts to Ovarian Cancer Chemotherapy. (2019). Retrieved January 31, 2026, from [Link]
-
Aldehyde Dehydrogenase in Blood: A Sensitive Assay and Inhibition by Disulfiram. (1983). Retrieved January 31, 2026, from [Link]
-
Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC. (2022). Retrieved January 31, 2026, from [Link]
-
ALDH1A1 in breast cancer: A prospective target to overcome therapy resistance (Review). (2022). Retrieved January 31, 2026, from [Link]
-
Production, Purification, and Fluorometric Activity Assay of Human Aldehyde Dehydrogenases. (2022). Retrieved January 31, 2026, from [Link]
-
A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer. (2022). Retrieved January 31, 2026, from [Link]
Sources
- 1. Aldehyde Dehydrogenase (ALDH) Fluorometric Activity Assay Kit - Elabscience® [elabscience.com]
- 2. Phenethyl isothiocyanate, a new dietary liver aldehyde dehydrogenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenethyl Isothiocyanate Exposure Promotes Oxidative Stress and Suppresses Sp1 Transcription Factor in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. mdpi.com [mdpi.com]
- 8. ALDH1A1-IN-5 | Celgene Patient Support [celgenepatientsupport.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
5-Indanyl Isothiocyanate stability in aqueous solutions
Welcome to the technical support resource for 5-Indanyl Isothiocyanate (5-ITC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the successful use of 5-ITC in your experiments. As Senior Application Scientists, we have compiled this information based on established chemical principles of isothiocyanates and field-proven insights to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of 5-Indanyl Isothiocyanate.
Q1: What is the primary cause of 5-Indanyl Isothiocyanate instability in my experiments?
The isothiocyanate functional group (-N=C=S) is a highly reactive electrophile, which is essential for its ability to form covalent bonds with nucleophiles like primary amines on proteins. However, this reactivity also makes it susceptible to hydrolysis in aqueous solutions. Water acts as a nucleophile, attacking the central carbon of the isothiocyanate group. This leads to the formation of an unstable thiocarbamic acid intermediate, which then decomposes to the corresponding 5-indanyl amine and releases carbonyl sulfide. This hydrolytic degradation is often the primary reason for the loss of reactivity of 5-ITC in aqueous buffers.[1]
Q2: How does pH affect the stability and reactivity of 5-Indanyl Isothiocyanate?
The pH of your aqueous solution is a critical factor that influences both the stability of 5-ITC and its reactivity towards your target molecule.
-
Stability: The rate of hydrolysis of isothiocyanates is pH-dependent, generally increasing with higher pH.[2] This is because the hydroxide ion (OH⁻), which is more abundant at higher pH, is a stronger nucleophile than water.
-
Reactivity: For bioconjugation to proteins, the desired reaction is with the primary amine groups of lysine residues or the N-terminus. These amines need to be in their unprotonated, nucleophilic state to react with the isothiocyanate. The pKa of the epsilon-amino group of lysine is around 10.5. Therefore, a slightly alkaline pH (typically between 7.5 and 9.0) is a good compromise to have a sufficient concentration of unprotonated amines for reaction, while minimizing the rate of hydrolysis. At acidic pH, the amine groups are protonated and non-nucleophilic, thus the conjugation reaction is significantly slower or does not occur.
Q3: What is the recommended way to store 5-Indanyl Isothiocyanate?
Proper storage is crucial to maintain the reactivity of 5-ITC. It should be stored in a tightly sealed container, protected from moisture and light. For long-term storage, it is recommended to keep it at -20°C or colder. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound. For frequent use, storing smaller aliquots is advisable to avoid repeated freeze-thaw cycles and exposure to moisture. A safety data sheet for a similar compound recommends keeping it refrigerated in a dry, cool, and well-ventilated place.[3]
Q4: Can I pre-dissolve 5-Indanyl Isothiocyanate in an aqueous buffer?
It is strongly advised not to pre-dissolve and store 5-ITC in aqueous buffers. Due to its susceptibility to hydrolysis, it should be dissolved in a dry, water-miscible organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), immediately before use. This stock solution can then be added to your aqueous reaction mixture.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with 5-Indanyl Isothiocyanate.
Problem 1: Low Labeling/Conjugation Efficiency
Possible Cause 1: Hydrolysis of 5-ITC.
-
Explanation: As detailed in the FAQs, 5-ITC readily hydrolyzes in aqueous solutions. If the compound has been exposed to moisture during storage, or if the stock solution in organic solvent is old and has absorbed moisture, its reactivity will be diminished. Similarly, if the reaction time in the aqueous buffer is excessively long, a significant portion of the 5-ITC may hydrolyze before it can react with your target molecule.
-
Solution:
-
Always use freshly prepared stock solutions of 5-ITC in anhydrous DMSO or DMF.
-
Minimize the time the 5-ITC is in the aqueous buffer before the reaction is complete.
-
Consider increasing the molar excess of 5-ITC in the reaction to compensate for some loss due to hydrolysis. However, be mindful that a very large excess can lead to non-specific modifications.
-
Possible Cause 2: Incorrect pH of the reaction buffer.
-
Explanation: For efficient labeling of proteins, the target primary amines (e.g., on lysine residues) must be in their unprotonated, nucleophilic form. If the pH is too low (e.g., below 7), the amines will be protonated (-NH3+) and will not react with the isothiocyanate.
-
Solution:
-
Ensure your reaction buffer has a pH in the optimal range of 7.5 to 9.0.
-
Verify the pH of your protein solution before adding the 5-ITC.
-
Possible Cause 3: Presence of competing nucleophiles in the buffer.
-
Explanation: Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are strong nucleophiles and will react with 5-ITC, effectively quenching its reactivity towards your target molecule.
-
Solution:
-
Use non-nucleophilic buffers such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer.
-
Problem 2: Precipitate Formation During the Reaction
Possible Cause 1: Poor solubility of 5-ITC.
-
Explanation: 5-Indanyl Isothiocyanate is a hydrophobic molecule with limited solubility in aqueous solutions. Adding a concentrated stock solution in an organic solvent to the aqueous reaction buffer can cause the compound to precipitate out if its solubility limit is exceeded.
-
Solution:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in your reaction mixture is kept low, typically below 10% (v/v), to maintain protein stability.
-
Add the 5-ITC stock solution to the reaction mixture slowly and with gentle vortexing to aid in its dispersion.
-
If solubility issues persist, you may need to optimize the reaction conditions, such as protein concentration or the volume of the reaction.
-
Possible Cause 2: Protein precipitation.
-
Explanation: The addition of an organic solvent or a change in pH upon adding the 5-ITC stock solution could potentially cause your protein of interest to precipitate.
-
Solution:
-
Perform a control experiment where you add the same amount of the organic solvent (without 5-ITC) to your protein solution to see if it causes precipitation.
-
Ensure your protein is stable in the chosen reaction buffer and at the working concentration.
-
Experimental Protocols & Data
General Protocol for Protein Labeling with 5-Indanyl Isothiocyanate
This protocol provides a starting point for the conjugation of 5-ITC to a protein. Optimal conditions, such as the molar ratio of 5-ITC to protein and incubation time, may need to be determined empirically for each specific protein.
-
Prepare the Protein Solution:
-
Dissolve the protein in a suitable non-nucleophilic buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) at a concentration of 1-10 mg/mL.
-
If the protein is stored in a buffer containing primary amines (e.g., Tris), it must be exchanged into the labeling buffer using dialysis or a desalting column.
-
-
Prepare the 5-ITC Stock Solution:
-
Immediately before use, dissolve 5-Indanyl Isothiocyanate in anhydrous DMSO to a concentration of 10-50 mM.
-
-
Perform the Conjugation Reaction:
-
While gently vortexing the protein solution, add a calculated amount of the 5-ITC stock solution to achieve the desired molar excess (a starting point of 10- to 20-fold molar excess of 5-ITC over the protein is recommended).
-
Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, with gentle stirring or rotation. Protect the reaction from light if 5-ITC is conjugated to a fluorescent dye.
-
-
Purify the Conjugate:
-
Remove the unreacted 5-ITC and byproducts by dialysis, size-exclusion chromatography, or a desalting column, using a buffer suitable for the downstream application.
-
Data Summary: Factors Affecting 5-ITC Stability
The following table summarizes the qualitative effects of various experimental parameters on the stability of 5-Indanyl Isothiocyanate in aqueous solutions, based on the general behavior of isothiocyanates.
| Parameter | Condition | Effect on 5-ITC Stability | Rationale |
| pH | Acidic (e.g., pH < 6) | Higher Stability | Lower concentration of nucleophilic OH⁻ ions. |
| Neutral (e.g., pH 7) | Moderate Stability | Hydrolysis by water molecules is the primary degradation pathway. | |
| Alkaline (e.g., pH > 8) | Lower Stability | Increased concentration of OH⁻, a strong nucleophile, accelerates hydrolysis. | |
| Temperature | 4°C | Higher Stability | Lower kinetic energy reduces the rate of hydrolysis. |
| Room Temperature (~22°C) | Moderate Stability | Standard condition for many reactions; hydrolysis occurs at a moderate rate. | |
| Elevated (>30°C) | Lower Stability | Increased kinetic energy significantly accelerates the rate of hydrolysis. | |
| Buffer Type | Non-nucleophilic (e.g., PBS, Borate) | Higher Stability | Buffer components do not directly react with the isothiocyanate group. |
| Nucleophilic (e.g., Tris, Glycine) | Lower Stability | Buffer components contain primary or secondary amines that compete with the target molecule for reaction with 5-ITC. |
Visualizations
Hydrolysis Pathway of 5-Indanyl Isothiocyanate
Caption: Hydrolysis pathway of 5-Indanyl Isothiocyanate in aqueous solution.
Recommended Experimental Workflow
Caption: Recommended workflow for protein conjugation with 5-Indanyl Isothiocyanate.
References
-
Luang-In, V., et al. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. Link
- Zhang, Y., et al. (2007). A major cabbage glucosinolate, has been shown to be the most potent inducer of phase II enzymes. Cancer Research, 67(14), 6589-6593.
- Combourieu, B., et al. (2001). Stability of Allyl Isothiocyanate and Benzyl Isothiocyanate in a Liquid Medium. Journal of Agricultural and Food Chemistry, 49(11), 5426-5430.
- Nakamura, Y., et al. (2001). A phase I study of sulforaphane-rich broccoli sprout extract in smokers. Cancer Epidemiology, Biomarkers & Prevention, 10(9), 957-963.
-
Li, Y., et al. (2015). Enhancement of aqueous stability of allyl isothiocyanate using nanoemulsions prepared by an emulsion inversion point method. Journal of Colloid and Interface Science, 438, 130-137. Link
-
De Nicola, G. R., et al. (2013). Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions. Journal of Agricultural and Food Chemistry, 61(1), 137-142. Link
- Hanschen, F. S., & Schreiner, M. (2017). Isothiocyanates, nitriles, and epithionitriles from glucosinolates are affected by pH and temperature. Frontiers in Plant Science, 8, 1484.
- Miyake, Y., et al. (1998). Thermal degradation of allyl isothiocyanate in aqueous solution. Journal of Agricultural and Food Chemistry, 46(1), 220-223.
- Vaughn, S. F., & Berhow, M. A. (2005). Glucosinolate hydrolysis products from various plant sources: pH effects, isolation, and purification. Industrial Crops and Products, 21(2), 193-202.
-
Castro, E. A., et al. (1986). The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions. Journal of the Chemical Society, Perkin Transactions 2, (11), 1725-1728. Link
-
L'Abbé, G., et al. (1990). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 325-329. Link
-
Thermo Fisher Scientific. (2023). SAFETY DATA SHEET: (R)-(-)-1-Indanyl isothiocyanate. Link
- Hermanson, G. T. (2013).
Sources
Technical Support Center: 5-Indanyl Isothiocyanate Protein Conjugation
Welcome to the technical support guide for 5-Indanyl Isothiocyanate (5-IT) protein conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful conjugation of 5-IT to proteins. Here, we will address common challenges and provide robust, validated protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses specific issues you may encounter during your 5-IT protein conjugation experiments, moving from the most common to more nuanced challenges.
Q1: My conjugation efficiency is low, or the reaction is not proceeding as expected. What are the primary factors to investigate?
A1: Low conjugation efficiency is a frequent challenge. The root cause often lies in one or more of the following critical parameters:
-
Reaction pH: The isothiocyanate group (-N=C=S) of 5-IT primarily reacts with the non-protonated primary amino groups of lysine residues and the N-terminus of the protein.[1][2] To ensure these amino groups are sufficiently nucleophilic, the reaction buffer pH should be maintained between 8.5 and 9.5.[1][3] A pH below 8.0 will result in significant protonation of the amines, drastically reducing their reactivity and leading to poor conjugation yields. Conversely, a pH above 10.0 can risk protein denaturation.
-
Buffer Composition: The choice of buffer is critical. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as these will compete with the protein's amino groups for reaction with 5-IT, thereby quenching the conjugation reaction.[1][4] Recommended buffers include sodium bicarbonate or sodium borate at the appropriate pH.
-
Reagent Quality and Storage: 5-Indanyl Isothiocyanate is susceptible to hydrolysis, especially when exposed to moisture.[1][5] Ensure that your 5-IT is stored in a desiccated environment at the recommended temperature (typically -20°C) and is protected from light.[1][6] Always use a fresh solution of 5-IT dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for the reaction.[4]
-
Molar Ratio of 5-IT to Protein: An insufficient molar excess of 5-IT will lead to incomplete labeling. Conversely, an excessive amount can lead to over-labeling, which may cause protein precipitation or alter its biological activity.[7] A typical starting point is a 10- to 20-fold molar excess of 5-IT over the protein. However, this ratio often requires optimization for each specific protein.[8]
Q2: I'm observing protein precipitation during or after the conjugation reaction. What is causing this, and how can I prevent it?
A2: Protein precipitation is a clear indicator of suboptimal reaction conditions, often stemming from:
-
Over-labeling: The indanyl group of 5-IT is hydrophobic. Attaching too many of these groups to the protein surface can increase its overall hydrophobicity, leading to aggregation and precipitation.[7] To mitigate this, reduce the molar excess of 5-IT in the reaction.
-
Solvent Concentration: While a small amount of organic solvent (like DMF or DMSO) is necessary to dissolve the 5-IT, excessive concentrations can denature the protein. Aim to keep the final concentration of the organic solvent in the reaction mixture below 10% (v/v).
-
Protein Concentration and Stability: Highly concentrated protein solutions may be more prone to aggregation. If precipitation is an issue, consider performing the reaction at a lower protein concentration. Also, ensure your protein is stable and properly folded in the chosen reaction buffer before initiating the conjugation.
Q3: How can I confirm that the conjugation was successful and determine the degree of labeling?
A3: Validating the success of your conjugation and quantifying the extent of labeling are crucial steps.
-
Spectrophotometric Analysis: A common method to estimate the degree of labeling is by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the maximum absorbance wavelength for the 5-indanyl group. You will need to establish the molar extinction coefficient of 5-IT at its absorbance maximum. The ratio of these absorbances, with appropriate correction factors, can be used to calculate the average number of 5-IT molecules per protein.[9]
-
Mass Spectrometry: For a more precise determination, mass spectrometry (MS) is the gold standard. By comparing the mass of the unconjugated protein with that of the conjugate, you can determine the number of 5-IT molecules that have been attached.[10]
-
SDS-PAGE Analysis: While not quantitative for the degree of labeling, running the conjugated protein on an SDS-PAGE gel can provide a qualitative confirmation. A successful conjugation will result in a shift in the molecular weight of the protein. If 5-IT is fluorescent, the conjugated protein band can be visualized under UV light.[4][11]
Q4: What is the best method to remove unreacted 5-IT after the conjugation reaction?
A4: Removing excess, unreacted 5-IT is essential to prevent interference in downstream applications.
-
Size Exclusion Chromatography (Gel Filtration): This is the most common and effective method. A resin with an appropriate molecular weight cutoff will allow the larger protein-5-IT conjugate to pass through while retaining the smaller, unreacted 5-IT molecules.[4][12]
-
Dialysis/Diafiltration: Extensive dialysis against a suitable buffer can also be used to remove the small molecular weight 5-IT. This method is generally slower than size exclusion chromatography.[3]
-
Affinity Chromatography: If your protein has an affinity tag (e.g., a His-tag), you can use affinity chromatography to bind the conjugated protein, wash away the unreacted 5-IT, and then elute the purified conjugate.[13]
Q5: The biological activity of my protein is compromised after conjugation. How can I avoid this?
A5: Preserving the biological function of your protein is paramount. A loss of activity is often due to:
-
Labeling of Critical Residues: The conjugation reaction may modify lysine residues that are essential for the protein's active site or for protein-protein interactions. If you suspect this is the case, you may need to explore site-specific labeling strategies or use a different conjugation chemistry that targets other amino acid residues.
-
Conformational Changes: The attachment of the bulky and hydrophobic 5-indanyl group can induce conformational changes in the protein, leading to a loss of function.[2] Reducing the degree of labeling by lowering the molar excess of 5-IT can help to minimize these structural perturbations.
-
Reaction Conditions: Ensure that the pH, temperature, and duration of the conjugation reaction are not denaturing your protein. Perform the reaction at 4°C or room temperature and for the shortest time necessary to achieve the desired degree of labeling.[1]
Experimental Protocols & Workflows
Diagram of the 5-IT Protein Conjugation Workflow
Caption: A streamlined workflow for 5-Indanyl Isothiocyanate protein conjugation.
Mechanism of 5-Indanyl Isothiocyanate Reaction with Primary Amines
Caption: Reaction of 5-IT with a protein's primary amine to form a stable thiourea linkage.[2]
Step-by-Step Protocol for 5-IT Protein Conjugation
-
Protein Preparation:
-
Preparation of 5-IT Solution:
-
Conjugation Reaction:
-
Calculate the required volume of the 5-IT solution to achieve the desired molar excess (e.g., 10-fold molar excess).
-
Slowly add the 5-IT solution to the protein solution while gently stirring.[14]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3][4]
-
-
Purification of the Conjugate:
-
Prepare a size exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[4][12]
-
Apply the reaction mixture to the column and collect the fractions.
-
The protein-5-IT conjugate will elute in the void volume, while the unreacted 5-IT will be retarded.[4]
-
Monitor the fractions by measuring the absorbance at 280 nm.
-
Pool the protein-containing fractions.
-
-
Characterization of the Conjugate:
Data Presentation: Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale |
| pH | 8.5 - 9.5 | Ensures primary amines are deprotonated and nucleophilic.[1][3] |
| Buffer | Amine-free (e.g., Bicarbonate, Borate) | Prevents quenching of the reaction by buffer components.[1][4] |
| Molar Excess of 5-IT | 10 - 20 fold | Provides a good starting point for achieving sufficient labeling without causing precipitation. Requires optimization.[8] |
| Reaction Temperature | 4°C - Room Temperature | Balances reaction rate with protein stability.[1] |
| Reaction Time | 1 - 12 hours | Dependent on temperature and desired degree of labeling.[3][4] |
| Solvent Concentration | < 10% (v/v) | Minimizes the risk of protein denaturation. |
References
-
Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.) | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
- Hu, R., & Kong, A. N. (2007). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Cancer Prevention Research, 1(1), 10-15.
- Kühn, C., Hengst, C., Schöne, F., Lorkowski, S., Rohn, S., & Maul, R. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.).
- Brandt, W., Mrestani-Klaus, C., Schlingmann, M., & Rawel, H. M. (2020). Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. Molecules, 25(15), 3353.
- Hanschen, F. S., Kroh, L. W., & Rohn, S. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports, 7(1), 40801.
- Hu, R., et al. (2011). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Chemical Research in Toxicology, 24(4), 555-562.
- Hu, R., et al. (2011). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Chemical Research in Toxicology, 24(4), 555-562.
- Zhang, Y. (2010). Proteins as binding targets of isothiocyanates in cancer prevention. Carcinogenesis, 31(10), 1685-1691.
-
Hanschen, F. S., Kroh, L. W., & Rohn, S. (2017). (PDF) Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana OPEN. ResearchGate. Retrieved from [Link]
- Singh, S., et al. (2016).
-
Protein labelling with FITC. (n.d.). Retrieved from [Link]
-
Protein Labelling With FITC. (n.d.). Scribd. Retrieved from [Link]
-
FITC Labeling and Conjugation. (2024, December). TdB Labs. Retrieved from [Link]
- Zhou, Z., Xiang, Y., Tong, A., & Lu, Y. (2014). Simple and efficient method to purify DNA-protein conjugates and its sensing applications. Analytical chemistry, 86(8), 3869–3875.
- Zhou, Z., Xiang, Y., Tong, A., & Lu, Y. (2014). Simple and efficient method to purify DNA-protein conjugates and its sensing applications. Analytical chemistry, 86(8), 3869–3875.
-
CONJUGATION OF PROTEIN TO FITC. (1982, July). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 8. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. timothyspringer.org [timothyspringer.org]
Technical Support Center: 5-Indanyl Isothiocyanate (5-IIT) Optimization
Senior Application Scientist Desk Topic: Troubleshooting Cell Viability & Assay Inconsistencies Compound Class: Lipophilic Electrophiles / Isothiocyanates
Executive Summary
5-Indanyl Isothiocyanate (5-IIT) is a hydrophobic isothiocyanate (ITC) often used in chemoprevention studies or as a derivatizing agent. Users frequently report "viability issues" which typically manifest as inconsistent IC50 values , unexpected lack of potency , or non-linear dose responses .
These issues rarely stem from the compound's intrinsic inactivity. Instead, they arise from three physicochemical pitfalls specific to the Indanyl-ITC structure:
-
Rapid degradation in nucleophile-rich media (half-life < 8 hours).
-
High protein binding (Serum Albumin sequestration).
-
Assay interference (False positives in tetrazolium-based assays).
This guide provides the corrective protocols to stabilize your data.
Part 1: Troubleshooting Guide (Q&A Format)
Q1: "I treated my cells with 50 µM 5-IIT, but my viability assay shows no effect. Is the compound degraded?"
Diagnosis: You are likely experiencing Serum Albumin Sequestration , not necessarily chemical degradation. The Science: The indanyl group makes this molecule highly lipophilic, while the isothiocyanate (-N=C=S) moiety is electrophilic. In standard cell culture media containing 10% Fetal Bovine Serum (FBS), the albumin acts as a "sink." The electrophilic carbon of the ITC covalently binds to the thiol (-SH) groups of albumin (Cys34) or simply partitions into the hydrophobic pockets of the protein. The Fix:
-
Reduce Serum: Perform cytotoxicity assays in 1% FBS or serum-free media for the first 4–6 hours of treatment to establish the "true" potency.
-
Correction Factor: If you must use 10% FBS, expect the effective free concentration to be 10–50x lower than the nominal concentration.
Q2: "My replicates are highly variable. Wells next to each other show different viability."
Diagnosis: This is a classic signature of Volatility Cross-Contamination or Precipitation . The Science:
-
Volatility: Like many ITCs, 5-IIT has significant vapor pressure. If plates are not sealed, the compound evaporates from treated wells and can re-condense in control wells, killing the controls and skewing your "% viability" calculation.
-
Precipitation: The bulky indanyl ring increases hydrophobicity. Adding a high-concentration DMSO stock directly to aqueous media often causes "crashing out" (micro-precipitation) that is invisible to the naked eye but results in uneven dosing. The Fix:
-
Seal Plates: Use adhesive plate sealers (e.g., Parafilm or specific optical seals) immediately after dosing.
-
The "Step-Down" Dilution: Do not pipet 100% DMSO stock directly into the well. Prepare a 2X intermediate in media first (see Protocol below).
Q3: "My cells look dead under the microscope, but the MTT assay says they are 80% viable."
Diagnosis: Tetrazolium Reduction Artifact. The Science: Isothiocyanates are reactive electrophiles. At high concentrations, they can chemically reduce tetrazolium salts (MTT, MTS, WST-1) into formazan independent of mitochondrial activity. Alternatively, ITCs can transiently alter mitochondrial reductase activity without causing cell death, leading to false data. The Fix:
-
Switch Assays: Use an ATP-based luminescent assay (e.g., CellTiter-Glo) or an LDH release assay . These are less prone to chemical interference by ITCs.
-
Wash Cells: If you must use MTT, wash the cells 2x with PBS before adding the MTT reagent to remove residual 5-IIT.
Part 2: Comparative Data & Stability
The following table summarizes why 5-IIT behaves differently than standard drugs like Doxorubicin.
| Parameter | 5-Indanyl ITC (and analogs) | Standard Chemotherapy (e.g., Doxorubicin) | Impact on Experiment |
| Media Half-Life | 1–8 Hours (Rapid nucleophilic attack) | Days to Weeks | Long incubations (72h) without re-dosing are ineffective. |
| Serum Binding | High (>95%) | Moderate | 10% FBS masks toxicity; IC50 shifts dramatically with serum %. |
| Mode of Action | Protein modification (Cysteine) | DNA intercalation | Requires rapid uptake; "pulse" treatment (3-6h) is often sufficient. |
| Assay Artifacts | High (Reduces MTT) | Low | Must validate viability readouts with microscopy. |
Part 3: Visualization of the "Bioavailability Funnel"
The diagram below illustrates the fate of 5-IIT in your culture well. Note that only a fraction of your pipetted dose actually reaches the intracellular target.
Figure 1: The Bioavailability Funnel. Red nodes represent mechanisms that reduce the effective concentration of 5-Indanyl Isothiocyanate before it reaches the cell.
Part 4: Optimized Experimental Protocol
Objective: To generate reproducible IC50 data for 5-Indanyl Isothiocyanate.
Reagents:
-
5-IIT Stock (100 mM in anhydrous DMSO). Store at -80°C. Avoid freeze-thaw.
-
Assay Media: RPMI or DMEM with 1% FBS (or 0.5% BSA).
Workflow:
-
The "Intermediate" Step (Critical for Solubility):
-
Do not add 1 µL of stock directly to 1 mL of media. The compound will precipitate locally.[1]
-
Prepare a 100X Intermediate in pure DMSO.
-
Example: If final target is 50 µM, dilute stock to 5 mM in DMSO first.
-
Add this 5 mM DMSO solution to media while vortexing to create a 2X working solution.
-
-
Pulse Treatment:
-
Seed cells and allow adherence (24h).
-
Remove growth media (10% FBS).
-
Wash 1x with PBS.
-
Add Assay Media (1% FBS) containing 5-IIT.
-
Seal the plate with Parafilm or an optical seal.
-
Incubate for 3–6 hours . (ITCs act rapidly; long exposures mostly measure degradation products).
-
-
Recovery (Optional but Recommended):
-
After the 3–6h pulse, remove ITC-containing media.
-
Wash 1x with PBS.
-
Add standard growth media (10% FBS) without compound.
-
Incubate for 24–48h to allow apoptosis to manifest.
-
-
Readout:
-
Use CellTiter-Glo (ATP) .
-
If using MTT: Wash cells 2x with PBS before adding MTT reagent to prevent chemical reduction by residual ITC.
-
References
-
Stability of Isothiocyanates in Media
-
Rapid Kinetics & Pulse Treatment
- Title: Selected isothiocyanates rapidly induce growth inhibition of cancer cells.
- Source: Carcinogenesis (AACR).
- Relevance: Demonstrates that short exposures (3h) to ITCs are as effective as 72h exposures, validating the "Pulse Treatment" protocol to avoid stability issues.
-
Link:
-
Assay Interference
-
Protein Binding Mechanism
- Title: Interaction of allylisothiocyan
- Source: Indian Academy of Sciences.
- Relevance: Provides the mechanistic basis for ITC sequestration by albumin, necessit
-
Link:
Sources
- 1. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 2. researchgate.net [researchgate.net]
- 3. thaiscience.info [thaiscience.info]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Allyl Isothiocyanate Exhibits No Anticancer Activity in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in 5-Indanyl Isothiocyanate Experiments
Welcome to the technical support center for 5-Indanyl Isothiocyanate (5-IT). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent compound. Inconsistent experimental results can be a significant roadblock in research. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve reproducible and reliable data in your 5-IT experiments.
Understanding the Core Chemistry of 5-Indanyl Isothiocyanate
5-Indanyl Isothiocyanate belongs to the isothiocyanate (ITC) class of compounds, which are well-regarded for their potential anticancer properties.[1][2][3] The indanyl moiety, a bicyclic hydrocarbon, confers a significant degree of lipophilicity to the molecule, which influences its solubility and membrane permeability. The isothiocyanate group (-N=C=S) is highly electrophilic and is the reactive center of the molecule, enabling it to form covalent bonds with nucleophilic residues on proteins, such as the thiol groups of cysteine.[4] This reactivity is central to its biological activity but also a primary source of experimental variability if not properly controlled.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 5-Indanyl Isothiocyanate?
A1: Like other isothiocyanates, 5-Indanyl Isothiocyanate is believed to exert its biological effects through multiple mechanisms.[5][6] A key pathway involves the modulation of cellular stress response systems. Specifically, ITCs can react with cysteine residues on the Keap1 protein, leading to the release and nuclear translocation of the transcription factor Nrf2.[7] Nrf2 then binds to the antioxidant response element (ARE) in the promoter regions of genes encoding for phase II detoxification enzymes and antioxidant proteins, leading to their upregulation.[7] Additionally, ITCs can induce apoptosis and inhibit cell cycle progression in cancer cells.[3][6]
Signaling Pathway: Isothiocyanate Mechanism of Action
Caption: General mechanism of isothiocyanate action.
Q2: My 5-Indanyl Isothiocyanate solution appears cloudy. What should I do?
A2: Cloudiness in your 5-IT solution is a strong indicator of precipitation, which is likely due to its poor aqueous solubility. The lipophilic indanyl group makes this compound prone to coming out of solution in highly aqueous buffers. To address this, always prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol. When making your working solutions, dilute the stock solution into your aqueous buffer or cell culture media with vigorous vortexing. It is also crucial to not exceed the solubility limit in your final working concentration. If precipitation persists, consider using a surfactant like Tween 80 to improve solubility, though be mindful of its potential effects on your experimental system.
Q3: I am observing a decline in the activity of my 5-Indanyl Isothiocyanate over time. Why is this happening?
A3: Isothiocyanates are known to be unstable in aqueous solutions, and their degradation can be accelerated by factors such as pH, temperature, and light exposure.[8][9] The electrophilic isothiocyanate group can hydrolyze to an inactive amine. To mitigate this, always prepare fresh working solutions from your stock for each experiment. Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect your solutions from light by using amber vials or wrapping your containers in foil.
Troubleshooting Guide for Inconsistent Experimental Results
Inconsistent results in experiments with 5-Indanyl Isothiocyanate can often be traced back to a few key areas: compound handling, experimental setup, and data analysis. The following guide provides a systematic approach to troubleshooting.
Workflow: Troubleshooting Inconsistent 5-IT Results
Caption: A stepwise approach to troubleshooting 5-IT experiments.
Issue 1: High Variability in Cell Viability Assays (e.g., MTT, XTT)
-
Potential Cause: Uneven compound distribution due to poor solubility.
-
Troubleshooting Steps:
-
Stock Solution Preparation: Ensure your 5-IT is fully dissolved in your stock solvent (e.g., DMSO) before further dilution.
-
Working Solution Preparation: When diluting into aqueous media, add the stock solution dropwise while vortexing the media to prevent localized precipitation.
-
Final Concentration: Do not exceed the aqueous solubility limit of 5-IT in your final assay volume. Perform a solubility test if this limit is unknown.
-
Plate Mixing: After adding the 5-IT working solution to your cell culture plates, ensure thorough mixing by gently swirling the plate or using a plate shaker.
-
Issue 2: Inconsistent Induction of Apoptosis in Flow Cytometry
-
Potential Cause: Degradation of 5-IT in the cell culture media during incubation.
-
Troubleshooting Steps:
-
Fresh Preparations: Always use freshly prepared 5-IT solutions for each experiment.
-
Incubation Time: Be aware that the effective concentration of 5-IT may decrease over long incubation periods. Consider this when designing your time-course experiments.
-
Media Components: Components in your cell culture media, such as serum proteins, can react with and sequester 5-IT, reducing its bioavailability.[10] Consider reducing the serum concentration during the treatment period if your cell line can tolerate it.
-
Issue 3: Variable Results in Protein-Binding Studies
-
Potential Cause: Non-specific binding or reaction with buffer components.
-
Troubleshooting Steps:
-
Buffer Selection: Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT), as these can react with the isothiocyanate group.[11] Opt for buffers like HEPES or phosphate-buffered saline (PBS).
-
Control Experiments: Include appropriate controls, such as a structurally similar but inactive compound, to account for non-specific effects.
-
Reaction Conditions: Optimize the pH of your binding buffer. The reaction of isothiocyanates with thiols is favored at a pH of 6-8, while reactions with amines are more favorable at a pH of 9-11.[11]
-
Experimental Protocols
Protocol 1: Preparation of 5-Indanyl Isothiocyanate Stock and Working Solutions
-
Stock Solution (10 mM):
-
Accurately weigh out 1.75 mg of 5-Indanyl Isothiocyanate (MW: 175.25 g/mol ).[12][13]
-
Dissolve in 1 mL of high-purity, anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into single-use volumes (e.g., 20 µL) in amber microcentrifuge tubes.
-
Store at -20°C or -80°C.[14]
-
-
Working Solution (e.g., 100 µM in cell culture media):
-
Warm a single aliquot of the 10 mM stock solution to room temperature.
-
In a sterile conical tube, add 990 µL of pre-warmed cell culture media.
-
While vortexing the media at a medium speed, add 10 µL of the 10 mM stock solution dropwise.
-
Use the working solution immediately. Do not store.
-
Protocol 2: Cell Viability MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare a series of dilutions of your 5-IT working solution in cell culture media.
-
Remove the old media from the cells and replace it with the media containing the different concentrations of 5-IT. Include a vehicle control (media with the same percentage of DMSO as the highest 5-IT concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the media.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Data Presentation
| Parameter | Recommendation | Rationale |
| Storage of Solid | 4°C, desiccated, protected from light | Minimizes degradation of the isothiocyanate group. |
| Stock Solution Solvent | Anhydrous DMSO or Ethanol | High solubility for the lipophilic compound. |
| Stock Solution Storage | -20°C or -80°C, single-use aliquots | Prevents degradation from hydrolysis and freeze-thaw cycles. |
| Aqueous Buffer Compatibility | HEPES, PBS | Avoids reaction with primary amines (Tris) or thiols (DTT). |
| Typical Cell Culture Concentration | 1-50 µM | Effective range for many cancer cell lines, but should be empirically determined. |
References
-
Fluorescein 5-isothiocyanate | C21H11NO5S | CID 18730 - PubChem - NIH. Available from: [Link]
-
Isothiocyanates: mechanism of cancer chemopreventive action - PubMed. Available from: [Link]
-
Combination treatment with 5-fluorouracil and isothiocyanates shows an antagonistic effect in Chinese hamster fibroblast cells line-V79 - PubMed. Available from: [Link]
-
Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing). Available from: [Link]
-
Stability studies of isothiocyanates and nitriles in aqueous media - ThaiScience. Available from: [Link]
-
Isothiocyanates | Linus Pauling Institute | Oregon State University. Available from: [Link]
-
Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management - PMC - NIH. Available from: [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate. Available from: [Link]
-
Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - MDPI. Available from: [Link]
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables - MDPI. Available from: [Link]
-
Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC. Available from: [Link]
-
Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Available from: [Link]
-
Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition - NIH. Available from: [Link]
-
New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. Available from: [Link]
-
5-Indanyl isothiocyanate - Oakwood Chemical. Available from: [Link]
-
(PDF) Mechanism of action of isothiocyanates. A review - ResearchGate. Available from: [Link]
-
Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis - NIH. Available from: [Link]
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables - ResearchGate. Available from: [Link]
-
Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process - Organic Chemistry Portal. Available from: [Link]
-
Investigating Protein Binding with the Isothermal Ligand‐induced Resolubilization Assay. Available from: [Link]
-
Isothiocyanates suppress the invasion and metastasis of tumors by targeting FAK/MMP-9 activity - PMC - NIH. Available from: [Link]
-
Phenyl isothiocyanate - Organic Syntheses Procedure. Available from: [Link]
-
Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed. Available from: [Link]
-
Reference compounds for characterizing cellular injury in high-content cellular morphology assays Jayme L. Dahlin1#*, Bruce K. H - bioRxiv. Available from: [Link]
-
Nitriles and isothiocyanates derived from the thermal degradation of the ds- GSLs. - ResearchGate. Available from: [Link]
-
Isothiocyanates induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells - PubMed. Available from: [Link]
-
Enhancement of aqueous stability of allyl isothiocyanate using nanoemulsions prepared by an emulsion inversion point method - PubMed. Available from: [Link]
-
Identification of fluorescein-5'-isothiocyanate-modification sites in proteins by electrospray-ionization mass spectrometry - PubMed. Available from: [Link]
Sources
- 1. Combination treatment with 5-fluorouracil and isothiocyanates shows an antagonistic effect in Chinese hamster fibroblast cells line-V79 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. thaiscience.info [thaiscience.info]
- 9. Enhancement of aqueous stability of allyl isothiocyanate using nanoemulsions prepared by an emulsion inversion point method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
- 13. 5-Indanyl isothiocyanate [oakwoodchemical.com]
- 14. 149865-84-9 Cas No. | 5-Indanyl isothiocyanate | Matrix Scientific [matrixscientific.com]
Technical Support Center: 5-Indanyl Isothiocyanate (5-IIT) Assay Optimization
Topic: Quenching and Removing Unreacted 5-Indanyl Isothiocyanate in Biological Assays Audience: Researchers, Senior Scientists, and Drug Discovery Professionals Scope: Chemical quenching mechanisms, liquid-liquid extraction protocols, and troubleshooting high-background interference in HPLC/LC-MS.[1]
Module 1: The Chemistry of Quenching
Why is quenching necessary?
5-Indanyl isothiocyanate (5-IIT) is a potent electrophile used primarily for N-terminal protein sequencing (modified Edman degradation) or as a covalent probe for nucleophilic amino acid side chains (Lysine, Cysteine).[1]
In any assay, 5-IIT is added in molar excess to drive reaction kinetics.[1] If left unquenched, this excess reagent causes two critical failures:[1]
-
Non-Specific Alkylation: Over time, excess 5-IIT will react with lower-reactivity nucleophiles (e.g., internal histidines or tyrosines), creating heterogeneous products and complex spectra.[1]
-
Chromatographic Interference: 5-IIT is hydrophobic.[1] In Reverse-Phase HPLC (RP-HPLC), unreacted reagent often co-elutes with hydrophobic peptides or small molecules, suppressing ionization in Mass Spectrometry (ion suppression) or swamping UV/Fluorescence detectors.[1]
The Mechanism
Quenching can be achieved via two pathways: Chemical Scavenging (converting the reactive isothiocyanate into a stable, inert thiourea) or Physical Removal (extraction).[1]
Figure 1: The Quenching Decision Tree Select the pathway based on your downstream detection method.
Caption: Workflow for selecting between physical extraction (for clean baselines) and chemical scavenging (for speed).
Module 2: Troubleshooting Protocols
Protocol A: Liquid-Liquid Extraction (The "Clean Baseline" Method)
Recommended for: LC-MS analysis, Edman Sequencing, and assays requiring high sensitivity.[1]
The Issue: You observe a massive hydrophobic peak at the end of your gradient, or your peptide of interest is being suppressed in MS. The Fix: 5-IIT is highly soluble in non-polar organic solvents, whereas proteins/peptides are not.[1] We exploit this partition coefficient.[1]
Step-by-Step Guide:
-
Reaction Completion: Ensure your labeling reaction is complete (typically pH 8.0–9.0, 37°C).
-
Acidification (Critical): Lower the pH to < 3.0 using Trifluoroacetic Acid (TFA) or dilute HCl.[1]
-
Extraction Solvent: Prepare a mix of Heptane:Ethyl Acetate (2:1 v/v) .
-
Mixing: Add a volume of solvent equal to your reaction volume (1:1 ratio). Vortex vigorously for 30 seconds.[1]
-
Separation: Centrifuge at 10,000 x g for 1 minute to separate phases.
-
Removal:
-
Repeat: Perform this extraction 2–3 times.
-
Vacuum Dry: Briefly vacuum centrifuge (SpeedVac) the aqueous phase to remove trace ethyl acetate before HPLC injection.
Protocol B: Chemical Scavenging (The "Shift" Method)
Recommended for: High-throughput screening where extraction is too slow, or when the sample is too small to extract without loss.[1]
The Issue: You cannot perform phase separation (e.g., in a 384-well plate) but need to stop the reaction immediately. The Fix: Add a "dummy" nucleophile to consume the 5-IIT.
Step-by-Step Guide:
-
Prepare Scavenger: Use a neat primary amine, such as n-Butylamine or Ethanolamine .[1]
-
Addition: Add the scavenger to your reaction mixture at a 5-10 molar excess relative to the 5-IIT.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Mechanism: The 5-IIT reacts with butylamine to form N-butyl-N'-(5-indanyl)thiourea.[1]
-
Result: The reactive isothiocyanate is gone. The new thiourea product is stable but will still be present in the sample.[1] You must ensure your HPLC gradient separates this thiourea peak from your analyte.[1]
Module 3: Frequently Asked Questions (FAQs)
Q1: I see a "doublet" peak for my peptide after reaction. Is this unreacted 5-IIT? A: Unlikely. A doublet usually indicates partial reaction or stereoisomers.[1] However, if the peaks are separated by the mass of the reagent, it is incomplete labeling.[1] If the peaks are identical mass but different retention times, 5-IIT (like PITC) can create stereoisomers if the target peptide is chiral, or if the indanyl group has chiral centers (depending on the specific synthesis batch, though 5-indanyl is usually achiral, contaminants can exist).[1] Check: Ensure you are using high-purity reagent. Old isothiocyanates oxidize.[1]
Q2: Can I use Tris or Glycine to quench? A: Yes, but with a caveat. Tris contains a primary amine and will react with 5-IIT.[1] However, the resulting Tris-Indanyl-Thiourea adduct is hydrophilic and may elute early in your chromatogram, potentially obscuring early-eluting hydrophilic peptides.[1] We recommend butylamine (Protocol B) because the resulting adduct is hydrophobic and pushes the interference peak to the end of the run [2].[1]
Q3: My protein precipitates when I add the 5-IIT. How do I fix this? A: 5-IIT is hydrophobic.[1] If you add it directly to an aqueous buffer, it may crash out or cause the protein to unfold and precipitate.[1] Solution: Dissolve 5-IIT in Acetonitrile or Pyridine first.[1] Ensure the final organic concentration in your reaction mix is at least 10-20% to maintain solubility of the reagent [3].[1]
Q4: Is 5-IIT volatile? Can I just dry it down? A: Unlike lower molecular weight isothiocyanates (like methyl isothiocyanate), 5-Indanyl Isothiocyanate has a higher boiling point.[1] While vacuum centrifugation (SpeedVac) removes some, it is rarely sufficient to remove all excess reagent.[1] It concentrates the reagent, potentially driving non-specific reactions as the solvent evaporates.[1] Always extract (Protocol A) before drying.[1]
Summary Data: Quenching Efficiency Comparison
| Method | Reagent Removal % | Sample Loss Risk | Time Required | Best Application |
| Vacuum Drying | < 60% (Poor) | Low | High (Hrs) | Not recommended alone.[1] |
| L-L Extraction | > 95% (Excellent) | Medium (Interface loss) | Medium (30 min) | HPLC, LC-MS, Sequencing. |
| Amine Scavenging | 0% (Reagent converted) | Low | Low (15 min) | HTS, Plate-based assays.[1] |
| Solid Phase (SPE) | > 99% (Superior) | High (Binding loss) | High (1 hr) | Complex biological matrices (Plasma/Urine).[1] |
References
-
Hagen, S. R., Frost, B., & Augustin, J. (1989).[1] Precolumn phenylisothiocyanate derivatization and liquid chromatography of amino acids in food. Journal of the Association of Official Analytical Chemists, 72(6), 912–916.[2]
-
Hermanson, G. T. (2013).[1][3] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] Chapter 1: Functional Targets (Isothiocyanates).
-
Xu, K., et al. (2025).[1] Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics. Analytical and Bioanalytical Chemistry.
Sources
Background fluorescence with 5-Indanyl Isothiocyanate probes
Topic: Troubleshooting Background Fluorescence in Amine Labeling & Sequencing Audience: Protein Chemists, Analytical Scientists, Drug Development Researchers Status: Operational | Updated: February 2026
Introduction: The Sensitivity vs. Stability Paradox
You are likely using 5-Indanyl Isothiocyanate (often a derivative like 5-isothiocyanato-1-indanone) as a high-sensitivity alternative to PITC (phenyl isothiocyanate) for N-terminal protein sequencing (Edman degradation) or ultra-sensitive amine tagging.
While the rigid indanyl fluorophore offers superior quantum yield and detection limits compared to standard PITC, it introduces a critical challenge: hydrophobic background fluorescence . Unlike FITC, which is relatively polar, indanyl probes are highly lipophilic. This leads to two primary sources of background:
-
Non-specific adsorption to hydrophobic membranes (PVDF) or chromatography columns.
-
Fluorescent hydrolysis byproducts that co-elute with your target.
This guide deconstructs these issues into soluble protocols.
Part 1: The Mechanism of Background Generation
To solve the background, you must understand its chemical origin. The background is rarely "noise"; it is usually a chemical contaminant generated by the probe itself.
The Hydrolysis Trap
Isothiocyanates (-N=C=S) are electrophiles that react with nucleophiles (amines). However, water is also a nucleophile.
-
Desired Pathway: Probe + Protein-NH₂
Stable Thiourea Conjugate (Fluorescent Signal). -
Background Pathway: Probe + H₂O
Carbamic Acid Free Amine (Indanyl-NH₂) + COS.
Critical Insight: For many fluorogenic probes, the hydrolyzed amine is often more fluorescent or has a shifted spectrum compared to the intact isothiocyanate, and it is chemically distinct enough to adhere tenaciously to surfaces.
Visualization: Signal vs. Noise Pathway
Figure 1: The divergence of probe fate. Background arises when moisture competes with the target amine, generating a hydrophobic amine byproduct that mimics the signal.
Part 2: Troubleshooting Guides (Q&A)
Module A: Reagent Handling & Storage
Q: My "blank" control shows high fluorescence immediately after adding the probe. Is my reagent bad? A: Likely, yes. Isothiocyanates are moisture-sensitive. If your dry stock was opened in a humid room and stored without desiccation, it has likely partially hydrolyzed into the highly fluorescent amine.
-
Diagnostic: Run a TLC (Thin Layer Chromatography) of your stock probe. If you see two spots (one mobile, one stationary or distinct Rf), your probe is degraded.
-
Correction: Purchase fresh probe. Aliquot immediately into single-use vials under dry nitrogen/argon. Store at -20°C over desiccant.
Q: Can I use DMSO or DMF as a solvent? A: Yes, but they must be anhydrous .
-
The Trap: "HPLC Grade" DMSO can still contain enough water to hydrolyze micro-molar concentrations of probe.
-
Protocol: Use "Anhydrous" grade solvents (sealed under septum) or store solvents over activated 3Å molecular sieves for 24 hours before use.
Module B: Reaction Optimization
Q: I see a strong signal, but the background smear makes quantification impossible. What is wrong with my coupling buffer? A: You are likely using a buffer with a pH that promotes hydrolysis or insufficient organic modifier.
-
The Science: The amine reaction requires the unprotonated amine (pH > pKa). However, high pH (>9.5) accelerates hydrolysis.
-
Optimization:
-
pH Control: Maintain pH 8.0–9.0. Do not exceed 9.5.
-
Surfactant Load: If labeling on a solid phase (like PVDF for sequencing), the hydrophobic probe will stick to the membrane. Add 0.05% SDS or Tween-20 to the wash buffers (NOT the coupling buffer, as it may form micelles that trap the probe).
-
Module C: Post-Reaction Purification (The Critical Step)
Q: I have washed the sample three times, but the background persists. A: Indanyl probes are lipophilic. Aqueous washes (PBS/Tris) will not remove the unreacted hydrophobic probe or its hydrolyzed byproduct. They just flow over it.
-
The Fix: You must use an organic wash step.
-
Protocol:
-
Wash 1: Coupling Buffer (removes bulk).
-
Wash 2: Ethyl Acetate or Heptane (removes unreacted hydrophobic probe). Note: Ensure your protein is precipitated or immobilized so it doesn't wash away.
-
Wash 3: 50% Acetonitrile (removes adsorbed byproducts).
-
Part 3: The "Zero-Background" Protocol
This protocol is designed for labeling peptides/proteins in solution or on solid support (PVDF) for subsequent analysis (HPLC/Sequencing).
Materials
-
Probe: 5-Indanyl Isothiocyanate (freshly solubilized).
-
Solvent: Anhydrous Pyridine or Acetonitrile.
-
Coupling Buffer: 50 mM N-methylmorpholine acetate (pH 8.5) in 50% propanol (for PVDF) or Carbonate buffer pH 9.0 (for solution).
Step-by-Step Methodology
-
Solubilization (Critical): Dissolve the probe in anhydrous pyridine or acetonitrile immediately before use. Never make aqueous stock solutions.
-
Coupling: Add probe to the sample. Incubate at 45°C for 20 minutes .
-
Why Heat? It drives the thiourea formation to completion, outcompeting the slower hydrolysis reaction at this pH.
-
-
The "Dual-Phase" Wash (The Secret to Low Background):
-
Step 3a (Hydrophobic Wash): Extract the reaction mixture (or wash the membrane) with Heptane:Ethyl Acetate (2:1) .
-
Step 3b (Hydrophilic Wash): Wash with 10% Methanol in water.
-
-
Detection: Analyze via HPLC with a fluorescence detector.
-
Excitation/Emission: Typically Ex 270-280 nm / Em 320-350 nm (for Indanyl rings) or visible range if using a specific extended chromophore. Check specific datasheet.
-
Data Summary: Solvent Compatibility
| Solvent System | Suitability | Risk Factor |
| Water/PBS | POOR | High hydrolysis; poor solubility of probe. |
| Ethanol/Methanol | MODERATE | Alcohols can react with isothiocyanates (forming thiocarbamates) over long periods. |
| Acetonitrile | GOOD | Inert, but must be dry. |
| Pyridine | EXCELLENT | Acts as both solvent and base catalyst; stabilizes the reaction. |
Part 4: Decision Tree for Troubleshooting
Use this logic flow to diagnose your specific issue.
Figure 2: Diagnostic logic for isolating the source of fluorescence interference.
References
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[3][5] Acta Chemica Scandinavica, 4, 283-293. Link
- Foundational text on the isothiocyanate reaction mechanism and the necessity of anhydrous coupling.
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Link
- The authoritative source on isothiocyanate labeling chemistry, hydrolysis rates, and purification str
- Haugland, R. P. (2010). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Life Technologies. Detailed spectral properties and troubleshooting for hydrophobic amine-reactive probes.
-
Muramoto, K., et al. (1984). Determination of amino acid sequences of peptides by the Edman degradation method using a fluorescent reagent. Analytical Biochemistry, 141(2), 446-450. Link
- Describes the use of modified isothiocyanates for high-sensitivity sequencing and the specific washing steps required to remove background.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 3. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. longdom.org [longdom.org]
Technical Support Center: 5-Indanyl Isothiocyanate (5-IIT) Optimization
This guide functions as a specialized Technical Support Center for researchers optimizing reactions with 5-Indanyl Isothiocyanate (5-IIT) .[1] It is structured to address the specific physicochemical challenges of the indanyl moiety—specifically its steric bulk and lipophilicity—compared to standard phenyl isothiocyanates (PITC).[1]
Status: Operational | Tier: Level 3 (Senior Scientist Support)[1]
Core Reaction Logic & The "Kinetic Window"
User Query: Why are my yields inconsistent despite using standard Edman conditions?
Scientist Response: 5-Indanyl Isothiocyanate (5-IIT) is an electrophilic derivatizing agent.[1] While it shares the core reactivity of Phenyl Isothiocyanate (PITC), the fused indane ring introduces steric hindrance and increased hydrophobicity .[1]
Success depends on hitting a specific "Kinetic Window."[1] You are managing a race between two competing reactions:
-
Aminolysis (Desired): 5-IIT attacks the unprotonated amine (
) to form a stable thiourea.[1] -
Hydrolysis (Parasitic): Water attacks 5-IIT to form an unstable carbamic acid, which decomposes into the original amine and Carbonyl Sulfide (COS).[1]
The Paradox: Aminolysis requires a high pH (to ensure the amine is deprotonated), but high pH exponentially accelerates hydrolysis.[1] Because the indane ring adds bulk, the aminolysis rate is slightly slower than PITC, making the hydrolysis competition more dangerous.[1]
Reaction Pathway Visualization
Figure 1: The Competition.[1] Your buffer conditions must maximize the green path (Aminolysis) while suppressing the red path (Hydrolysis).[1]
Buffer Selection Matrix
User Query: Can I use Tris or Glycine buffers?
Scientist Response: ABSOLUTELY NOT. This is the most common cause of experimental failure.[1]
-
The Issue: Tris (Tris(hydroxymethyl)aminomethane) and Glycine contain primary amines. 5-IIT cannot distinguish between your target amine and the buffer amine.[1] The buffer will consume the reagent, resulting in near-zero yield of your target.[1]
-
The Solution: You must use non-nucleophilic buffers.[1]
Recommended Buffer Systems[2][3]
| Buffer System | pH Range | Suitability | Notes |
| Carbonate / Bicarbonate | 9.0 – 10.5 | Excellent | Gold standard for amine labeling.[1] High buffering capacity at the target pH.[1] |
| Borate | 8.5 – 10.0 | Good | Good alternative if carbonate interferes with downstream LC-MS (though borate can complex with carbohydrates).[1] |
| HEPES | 7.0 – 8.0 | Moderate | Only for highly reactive amines or N-terminal labeling where lower pH is required to maintain protein stability. |
| Phosphate (PBS) | 7.0 – 8.0 | Poor for Amines | pH is often too low for efficient lysine modification.[1] Good for thiol modification (dithiocarbamate formation).[1][2] |
| Tris / Glycine | Any | FORBIDDEN | Contains primary amines.[1][3][4] Will scavenge 5-IIT. |
Optimization Protocol: The "Phase-Transfer" Strategy
User Query: My solution turns cloudy and I see precipitation. What is wrong?
Scientist Response: 5-Indanyl Isothiocyanate is highly lipophilic.[1] It is insoluble in pure aqueous buffers.[1] If you add it directly to water, it forms micelles or precipitates, drastically reducing the effective surface area for the reaction.[1]
The Fix: You must use a water-miscible organic co-solvent to create a single-phase system or a highly efficient emulsion.
Step-by-Step Optimization Protocol
1. Preparation of Stock Solutions
-
5-IIT Stock: Dissolve 5-IIT in Acetonitrile (ACN) , DMSO , or Methanol at 10–20 mM.[1] Note: Prepare fresh. ITCs degrade in wet solvents.
-
Buffer: 100 mM Sodium Carbonate/Bicarbonate, pH 9.5.
2. The Reaction Mix
-
Target: Dissolve your amine/peptide in the Buffer.[1]
-
Ratio: Use a 10-fold to 50-fold molar excess of 5-IIT over the target amine. The excess drives the reaction kinetics to overcome hydrolysis.[1]
3. Solvation Check (Critical Step)
-
Add the 5-IIT stock to the aqueous sample.[1]
-
Rule of Thumb: The final organic solvent concentration should be 20–50% (v/v) depending on the solubility of your target.[1]
-
Observation: The solution must be clear (homogeneous). If cloudy, add more organic solvent (ACN/Ethanol) until clear.[1] If your protein/peptide denatures at this concentration, you must accept a two-phase reaction and use vigorous vortexing.[1]
4. Incubation
-
Temperature: 37°C to 50°C. (The indanyl group is bulkier; slight heat helps overcome the steric barrier).[1]
-
Time: 30 – 60 minutes.
5. Quenching
-
Add a scavenger (e.g., Ethanolamine or dilute ammonia) to kill excess 5-IIT, or simply acidify (add 10% Formic Acid) to pH < 3 to stop the reaction if proceeding to LC-MS.[1]
Workflow Visualization
Figure 2: Solubility Decision Tree. Ensuring phase homogeneity is critical for 5-IIT reactivity due to its hydrophobicity.[1]
Troubleshooting & FAQs
Q: I see a new peak in HPLC, but it's not my product. What is it? A: It is likely 5-Indanyl amine .[1]
-
Cause: Hydrolysis of the isothiocyanate reagent itself.[1][3]
- .
-
Remedy: This is unavoidable but can be minimized.[1] Ensure your reagents are dry (anhydrous ACN/DMSO).[1] Increase the amine concentration to outcompete water.[1]
Q: My reaction yield is low (<20%). A: Check the pH.
-
If pH < 8.5: The amine is protonated (
) and cannot react.[1] Raise pH to 9.5. -
If pH > 11.0: Hydrolysis is destroying the 5-IIT before it can react. Lower pH to 9.5.
Q: Can I label Cysteines (Thiols) with 5-IIT? A: Yes, but the product (dithiocarbamate) is reversible .[1]
-
Condition: Perform reaction at pH 7.0 – 8.0.
-
Warning: Unlike the stable thiourea formed with amines, the dithiocarbamate linkage can hydrolyze back to the starting materials if the pH shifts or upon long-term storage.[1]
References
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press.[1] (The authoritative text on isothiocyanate-amine chemistry and buffer selection).
-
Drobnica, L., et al. (1977).[1] The Chemistry of the -NCS Group. In: The Chemistry of Cyanates and Their Thio Derivatives. (Detailed kinetics of isothiocyanate hydrolysis vs. aminolysis). [1]
-
Podhradský, D., et al. (1979).[1] Structure-activity relationships of isothiocyanates. Collection of Czechoslovak Chemical Communications. (Discusses steric effects of aryl rings on ITC reactivity).
-
Matrix Scientific. (n.d.).[1] 5-Indanyl isothiocyanate Product Data. (Physical properties and solubility data).
Sources
- 1. Stability of Allyl Isothiocyanate in an Aqueous Solution [hndk.hainanu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isothiocyanate synthesis [organic-chemistry.org]
- 5. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the biological effects of 5-Indanyl Isothiocyanate
Title: Validating the Biological Effects of 5-Indanyl Isothiocyanate: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Subject: 5-Indanyl Isothiocyanate (5-IIT) vs. Sulforaphane (SFN) and Phenethyl Isothiocyanate (PEITC)
Executive Summary: The Case for 5-Indanyl Isothiocyanate
In the landscape of chemopreventive and anti-inflammatory drug development, Isothiocyanates (ITCs) are established "Gold Standard" electrophiles. While natural ITCs like Sulforaphane (SFN) and Phenethyl Isothiocyanate (PEITC) demonstrate potent Nrf2 activation, they often suffer from volatility, poor metabolic stability, and rapid excretion (mercapturic acid pathway).
5-Indanyl Isothiocyanate (5-IIT) (CAS: 149865-84-9) represents a rigidified, synthetic aromatic ITC scaffold. By incorporating the isothiocyanate group onto a dihydro-1H-indene (indane) ring, 5-IIT offers theoretically superior lipophilicity and conformational restriction compared to the flexible aliphatic chains of SFN. This guide outlines the rigorous validation protocols required to benchmark 5-IIT against established alternatives, focusing on stability, Nrf2 potency, and apoptotic efficacy.
Comparative Analysis: 5-IIT vs. Established Alternatives
The following table benchmarks 5-IIT against the industry standards. Note that while SFN is the biological benchmark, 5-IIT is designed to overcome SFN's pharmacokinetic limitations.
| Feature | 5-Indanyl Isothiocyanate (5-IIT) | Sulforaphane (SFN) | Phenethyl Isothiocyanate (PEITC) |
| Origin | Synthetic / Semi-synthetic | Natural (Broccoli) | Natural (Watercress) |
| Structure Type | Rigid Bicyclic Aromatic | Flexible Aliphatic Chain | Flexible Aromatic Chain |
| Lipophilicity (LogP) | High (~3.5) (Predicted) | Low (~0.23) | Moderate (~2.5) |
| Chemical Stability | High (Rigid ring reduces volatility) | Low (Volatile, heat sensitive) | Moderate |
| Primary Mechanism | Keap1 Thiol Modification (Cys151) | Keap1 Thiol Modification | Keap1 Mod. + Tubulin Disruption |
| Metabolic Liability | Slower conjugation (Steric hindrance) | Rapid Glutathione conjugation | Rapid Glutathione conjugation |
| Validation Status | Emerging Scaffold | Clinical Benchmark | Pre-clinical Standard |
Expert Insight: The indane ring of 5-IIT provides steric bulk that may retard the rate of glutathione S-transferase (GST)-mediated conjugation, potentially extending the compound's half-life in vivo compared to the rapidly metabolized SFN.
Mechanistic Validation: The Nrf2 Signaling Pathway
The primary validation target for any ITC is the Keap1-Nrf2-ARE pathway . 5-IIT acts as a prodrug of the Nrf2 transcription factor by covalently modifying cysteine residues on the repressor protein Keap1.
Pathway Visualization
The following diagram illustrates the mechanism of action for 5-IIT, highlighting the critical checkpoints for experimental validation.
Caption: 5-IIT disrupts the Keap1-Nrf2 complex via cysteine modification, preventing Nrf2 ubiquitination and triggering nuclear translocation.
Experimental Validation Protocols
To validate 5-IIT, researchers must prove it performs equally or better than SFN in three key areas: Cytotoxicity (Potency) , Nrf2 Activation , and Apoptosis Induction .
Protocol A: Differential Cytotoxicity Assay (MTT/MTS)
Purpose: Determine the Therapeutic Index (TI) by comparing cancer cells vs. normal fibroblasts.
-
Cell Seeding: Seed HepG2 (liver cancer) and HFF-1 (normal fibroblast) cells at
cells/well in 96-well plates. Allow attachment for 24h. -
Treatment: Prepare fresh stocks of 5-IIT, SFN, and PEITC in DMSO. Treat cells with a serial dilution (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100
M) for 24h and 48h.-
Critical Control: DMSO vehicle control must be
.
-
-
Development: Add MTT reagent (0.5 mg/mL) for 4h at 37°C. Solubilize formazan crystals with DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
-
Success Metric: 5-IIT should show lower IC50 (higher potency) in cancer lines compared to SFN, with minimal toxicity in HFF-1.
-
Protocol B: Nrf2 Nuclear Translocation (Western Blot)
Purpose: Confirm the mechanism of action is indeed Nrf2 nuclear accumulation.
-
Treatment: Treat HepG2 cells with 5-IIT (at IC20 concentration) for 1h, 3h, and 6h .
-
Fractionation (Critical Step): Use a Nuclear/Cytosol Extraction Kit to separate fractions.
-
Self-Validation: Verify purity using Histone H3 (Nuclear marker) and GAPDH (Cytosolic marker). If GAPDH appears in the nuclear fraction, the extraction failed.
-
-
Blotting:
-
Primary Ab: Anti-Nrf2 (1:1000).
-
Secondary Ab: HRP-conjugated anti-rabbit.
-
-
Quantification: Normalize Nuclear Nrf2 signal to Histone H3.
-
Expectation: A time-dependent increase in nuclear Nrf2, peaking typically at 3-6 hours.
-
Protocol C: Annexin V/PI Apoptosis Assay
Purpose: Distinguish between necrotic toxicity and programmed cell death.
-
Seeding: Seed cells in 6-well plates (
cells/well). -
Exposure: Treat with 5-IIT (10
M and 20 M) for 24h. Include SFN (20 M) as a positive control. -
Staining:
-
Harvest cells (including floating cells).
-
Wash with cold PBS.
-
Resuspend in Binding Buffer containing Annexin V-FITC and Propidium Iodide (PI) . Incubate 15 min in dark.
-
-
Flow Cytometry: Analyze 10,000 events.
-
Q1 (Annexin-/PI+): Necrosis.
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptosis.
-
Success Metric: A shift from Q3 to Q4/Q2 indicates valid apoptotic induction.
-
Experimental Workflow Diagram
This flowchart guides the researcher through the logical sequence of experiments required to validate 5-IIT fully.
Caption: Step-by-step validation logic from chemical QC to functional apoptosis confirmation.
References
-
Santa Cruz Biotechnology. 5-Indanyl isothiocyanate Product Data Sheet. CAS 149865-84-9.[1][2][3][4][5][6] Link
-
Kubo, E., et al. (2019). Keap1-Nrf2 signaling: A target for cancer prevention and therapy. Antioxidants & Redox Signaling. Link (Context: General mechanism of ITCs).
-
Zhang, Y., et al. (2014). Isothiocyanates synthetic analogs: biological activities, structure-activity relationships and synthetic strategies. Mini Reviews in Medicinal Chemistry. Link
-
BenchChem. 2-Isothiocyanato-2,3-dihydro-1H-indene Structure and Properties. Link
-
Mi, L., et al. (2011). The role of protein binding in induction of apoptosis by phenethyl isothiocyanate and sulforaphane in human non-small lung cancer cells. Journal of Biological Chemistry. Link (Context: Validation protocols for ITCs).
Sources
- 1. MDL Mfcd00060338 | Sigma-Aldrich [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. CAS 149865-84-9 | 7668-1-07 | MDL MFCD00060338 | 5-Indanyl isothiocyanate | SynQuest Laboratories [synquestlabs.com]
- 5. 149865-84-9 Cas No. | 5-Indanyl isothiocyanate | Matrix Scientific [matrixscientific.com]
- 6. scbt.com [scbt.com]
A Head-to-Head Battle of Isothiocyanates: Evaluating 5-Indanyl Isothiocyanate in the Area of Preclinical Cancer Research
In the dynamic field of drug discovery and development, isothiocyanates (ITCs) have garnered considerable attention for their potential as cancer chemopreventive and therapeutic agents. These compounds, characterized by their reactive N=C=S functional group, are found in cruciferous vegetables and have been the subject of extensive research. While natural ITCs like Sulforaphane (SFN), Phenethyl isothiocyanate (PEITC), and Allyl isothiocyanate (AITC) are well-documented, synthetic analogs such as 5-Indanyl Isothiocyanate (5-IIT) are being engineered to enhance potency and optimize pharmacological profiles. This guide offers an in-depth, objective comparison of 5-IIT with its more common counterparts, supported by experimental data to inform researchers in their pursuit of novel anticancer strategies.
The Structural Basis of Isothiocyanate Activity: A Comparative Overview
The biological activity of isothiocyanates is intrinsically tied to their chemical structures. The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophilic cellular targets, particularly the thiol groups of cysteine residues in proteins. This reactivity underpins their ability to modulate critical cellular pathways. The side chain attached to the N=C=S moiety dictates the molecule's steric and electronic properties, influencing its stability, bioavailability, and target specificity.
| Isothiocyanate | Abbreviation | Chemical Structure | Key Structural Feature | Natural Source |
| 5-Indanyl Isothiocyanate | 5-IIT | C₁₀H₉NS | Fused indane ring | Synthetic |
| Sulforaphane | SFN | C₆H₁₁NOS₂ | Aliphatic sulfinyl chain | Broccoli, Cabbage[1] |
| Phenethyl isothiocyanate | PEITC | C₉H₉NS | Aromatic phenethyl group | Watercress[1] |
| Allyl isothiocyanate | AITC | C₄H₅NS | Unsaturated allyl group | Mustard, Wasabi |
Table 1. Structural comparison of 5-Indanyl Isothiocyanate and other common isothiocyanates.
The defining feature of 5-IIT is its rigid, bicyclic indanyl moiety. This bulky hydrophobic structure distinguishes it from the flexible aliphatic chain of SFN, the aromatic ring of PEITC, and the short allyl group of AITC. This structural uniqueness is hypothesized to confer a distinct target interaction profile, potentially leading to enhanced potency and efficacy.
Mechanistic Insights: Nrf2 Activation and Apoptosis Induction
Isothiocyanates exert their anticancer effects through a variety of interconnected signaling pathways.[2] Two of the most extensively studied mechanisms are the activation of the Nrf2 antioxidant response pathway and the induction of apoptosis (programmed cell death).
The Nrf2-Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a key regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its association with Keap1. Isothiocyanates, being electrophilic, can modify cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2.[3] In the nucleus, Nrf2 activates the transcription of a suite of cytoprotective genes.
Phenethyl isothiocyanate has been demonstrated to activate Nrf2, and this activity is linked to its nephroprotective effects in diabetic mice through the upregulation of downstream targets like HO-1.[3] Similarly, Sulforaphane is a well-established Nrf2 activator, and this mechanism is central to its chemopreventive properties.[4] While direct comparative studies including 5-IIT are limited, the fundamental reactivity of the isothiocyanate group suggests it also engages this pathway. The unique structure of 5-IIT may influence the efficiency of its interaction with Keap1, potentially leading to a more potent or sustained Nrf2 activation.
Caption: Generalized mechanism of Nrf2 activation by isothiocyanates.
Induction of Apoptosis
A crucial aspect of an effective anticancer agent is its ability to induce apoptosis in malignant cells. Isothiocyanates have been shown to trigger apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspase cascades.[2]
Both SFN and PEITC are known to induce apoptosis in various cancer cell lines.[5] For instance, in glioblastoma cells, both compounds were able to stimulate apoptosis.[3] In prostate cancer cells, PEITC was found to be more potent than SFN, inhibiting cell replication at a lower concentration.[3] PEITC has also been shown to induce apoptosis in cervical cancer cells through the generation of ROS and activation of caspase-3.[6]
Experimental Performance: A Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological process, such as cell proliferation. A lower IC50 value indicates greater potency.
Experimental Protocol: MTT Cell Viability Assay
A standard method to determine the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., breast cancer MCF-7, prostate cancer PC-3, colon cancer HT-29) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with a range of concentrations of 5-IIT, SFN, PEITC, and AITC for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and IC50 values are determined by plotting cell viability against compound concentration.
Comparative IC50 Values of Isothiocyanates in Various Cancer Cell Lines
| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Indanyl Isothiocyanate (5-IIT) | Data not available in direct comparison | - | - |
| Sulforaphane (SFN) | Prostate Cancer | ~40 | [3] |
| Breast Cancer (MCF-7) | ~15-20 | [1] | |
| Phenethyl isothiocyanate (PEITC) | Prostate Cancer | ~10 | [3] |
| Breast Cancer (MCF-7) | ~7.3 | [1] | |
| Allyl isothiocyanate (AITC) | Colorectal Cancer (HT-29) | ~5-10 | [7] |
Table 2. Representative IC50 values for SFN, PEITC, and AITC in different cancer cell lines. It is crucial to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.
Quantifying Apoptosis: A Methodological Approach
To confirm that cell death is occurring via apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a widely used technique.
Caption: Experimental workflow for the detection of apoptosis by Annexin V/PI staining.
In studies comparing SFN and PEITC, both have been shown to induce apoptosis, with PEITC often demonstrating a stronger effect at similar concentrations in certain cell lines.[3] This underscores the importance of the chemical structure in determining the pro-apoptotic efficacy of isothiocyanates.
Concluding Remarks for the Research Professional
The available evidence strongly supports the anticancer potential of isothiocyanates, with their efficacy being highly dependent on their chemical structure.
-
5-Indanyl Isothiocyanate (5-IIT) , as a synthetic analog, represents a promising avenue for research. Its unique, bulky indanyl group may confer enhanced potency and a distinct pharmacological profile. However, there is a clear need for direct comparative studies to elucidate its efficacy relative to other ITCs.
-
Phenethyl isothiocyanate (PEITC) consistently demonstrates high potency in various cancer cell lines, often surpassing that of SFN. Its aromatic structure appears to be favorable for anticancer activity.
-
Sulforaphane (SFN) is the most extensively studied isothiocyanate and serves as a crucial benchmark in the field. Its well-documented Nrf2-activating properties make it a valuable tool for chemoprevention research.
-
Allyl isothiocyanate (AITC) generally exhibits lower potency compared to SFN and PEITC, but its efficacy in certain cancer types should not be disregarded.
For researchers and drug development professionals, 5-IIT warrants further investigation. Future studies should focus on direct, head-to-head comparisons of 5-IIT with SFN, PEITC, and AITC in a panel of cancer cell lines. Such studies will be instrumental in determining its potential as a lead compound for the development of novel anticancer therapeutics.
References
-
A Comparative Review of Key Isothiocyanates and Their Health Benefits. (2024). PMC. Retrieved from [Link]
-
Comparison of the Effects of Phenethyl Isothiocyanate and Sulforaphane on Gene Expression in Breast Cancer and Normal Mammary Epithelial Cells. (n.d.). PMC. Retrieved from [Link]
-
Differential effects of phenethyl isothiocyanate and D,L-sulforaphane on Toll-like receptor 3 signaling. (n.d.). NIH. Retrieved from [Link]
-
Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. (2014). PMC. Retrieved from [Link]
-
Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. (n.d.). MDPI. Retrieved from [Link]
-
Isothiocyanate-Rich Moringa Seed Extract Activates SKN-1/Nrf2 Pathway in Caenorhabditis elegans. (n.d.). MDPI. Retrieved from [Link]
-
Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line. (2024). MDPI. Retrieved from [Link]
-
Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. (n.d.). PMC. Retrieved from [Link]
-
Comparative Effects of Sulforaphane and Allyl Isothiocyanate on 3T3-L1 Adipogenesis. (2022). NIH. Retrieved from [Link]
-
The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. (n.d.). MDPI. Retrieved from [Link]
-
Comparison of the Impact of Xanthohumol and Phenethyl Isothiocyanate and Their Combination on Nrf2 and NF-κB Pathways in HepG2 Cells In Vitro and Tumor Burden In Vivo. (n.d.). MDPI. Retrieved from [Link]
-
Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. (n.d.). MDPI. Retrieved from [Link]
-
Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. (n.d.). Frontiers. Retrieved from [Link]
-
Induction of apoptosis by phenethyl isothiocyanate in cells overexpressing Bcl-XL. (2008). PubMed. Retrieved from [Link]
-
Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. (n.d.). MDPI. Retrieved from [Link]
-
A Comparative Review of Key Isothiocyanates and Their Health Benefits. (2024). MDPI. Retrieved from [Link]
-
Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. (n.d.). Frontiers. Retrieved from [Link]
-
Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155. (n.d.). Europe PMC. Retrieved from [Link]
Sources
- 1. Comparison of the Effects of Phenethyl Isothiocyanate and Sulforaphane on Gene Expression in Breast Cancer and Normal Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Differential effects of phenethyl isothiocyanate and D,L-sulforaphane on Toll-like receptor 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
5-Indanyl Isothiocyanate versus sulforaphane biological activity
This guide provides an in-depth technical comparison between 5-Indanyl Isothiocyanate (5-IIT) and Sulforaphane (SFN) . It is designed for researchers investigating isothiocyanate pharmacophores, specifically focusing on the trade-offs between natural aliphatic flexibility (SFN) and synthetic aromatic rigidity (5-IIT).
Executive Summary: The Rigid vs. The Flexible
In the landscape of cysteine-reactive electrophiles, Sulforaphane (SFN) represents the "Gold Standard" of natural dietary isothiocyanates—highly water-soluble (as metabolites), flexible, and a potent inducer of the Nrf2 antioxidant response.
In contrast, 5-Indanyl Isothiocyanate (5-IIT) represents a "Conformationally Constrained" synthetic scaffold. It integrates the reactive isothiocyanate group into a lipophilic, bicyclic indane ring. While SFN is optimized for broad systemic distribution and Phase II enzyme induction, 5-IIT is frequently utilized in medicinal chemistry to enhance ligand-target binding affinity through hydrophobic interactions and entropy reduction, often serving as a precursor for urea/thiourea-based drugs or as a selective probe for hydrophobic pockets.
| Feature | Sulforaphane (SFN) | 5-Indanyl Isothiocyanate (5-IIT) |
| Origin | Natural (Cruciferous vegetables) | Synthetic / Trace Natural Metabolite |
| Structure | Aliphatic, Linear, Flexible | Aromatic, Bicyclic, Rigid |
| Primary Mechanism | Keap1-Nrf2 Activation (Cys151) | Hydrophobic Pocket Binding / Derivatization |
| Lipophilicity (LogP) | ~0.23 (Amphiphilic) | ~3.5 (Highly Lipophilic) |
| Key Application | Chemoprevention, Anti-cancer | Pharmacophore construction, Steroid mimics |
Chemical Architecture & Reactivity[1]
Structural Logic
The biological divergence of these two compounds stems from their electrophilicity and steric profile.
-
Sulforaphane: Contains a sulfoxide group and a flexible butyl chain. This flexibility allows it to "scan" protein surfaces to find reactive cysteines (specifically Keap1).
-
5-Indanyl ITC: The isothiocyanate group is attached to the C5 position of an indane (dihydroindene) ring.[1] This fused ring system acts as a "steric anchor," limiting the rotational freedom of the molecule. This is advantageous when targeting deep, hydrophobic binding pockets (e.g., nuclear receptors) where SFN would be too polar or flexible to bind effectively.
Biological Activity & Mechanisms[1][2]
Sulforaphane: The Nrf2 Activator
SFN is the most potent naturally occurring inducer of Phase II detoxification enzymes.
-
Mechanism: SFN enters the cell via passive diffusion (facilitated by its size). It reacts with cysteine sensors on Keap1 , preventing the ubiquitination of Nrf2 . Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE).
-
Outcome: Upregulation of HO-1, NQO1, and GST.
5-Indanyl ITC: The Scaffold & Inhibitor
5-IIT is less established as a direct Nrf2 activator in isolation but exhibits distinct bioactivity driven by its lipophilicity.
-
Mechanism: The indane ring mimics steroid structures and hydrophobic amino acid side chains (like Phenylalanine/Tryptophan).
-
Specific Utility:
-
Drug Synthesis Intermediate: 5-IIT is reacting with amines to form indanyl-thioureas . These derivatives have been patented as progesterone receptor binding agents and contragestives , utilizing the indane ring to fit into the steroid-binding pocket.
-
Membrane Intercalation: Due to high LogP, 5-IIT localizes to lipid bilayers more aggressively than SFN, potentially altering membrane fluidity or targeting transmembrane proteins.
-
Experimental Protocols
Protocol A: Comparative Cysteine Reactivity Assay (In Chemico)
Objective: To quantify the electrophilic reactivity of 5-IIT vs. SFN towards biological thiols.
Reagents:
-
Test Compounds: SFN (10 mM in DMSO), 5-IIT (10 mM in DMSO).
-
Probe: N-acetylcysteine (NAC) or BSA (Bovine Serum Albumin).
-
Buffer: PBS (pH 7.4).
Workflow:
-
Incubation: Dilute compounds to 100 µM in PBS containing 500 µM NAC.
-
Time-Course: Incubate at 37°C. Aliquot samples at 0, 15, 30, 60 min.
-
Quenching: Stop reaction with 1% Formic Acid.
-
Analysis: Analyze via LC-MS/MS.
-
Monitor: Disappearance of parent ITC peak and appearance of the ITC-NAC adduct peak.
-
-
Calculation: Plot ln([ITC]t/[ITC]0) vs time to determine pseudo-first-order rate constants (
).
Expected Result:
-
SFN: Rapid depletion (
min) due to unhindered electrophilic carbon. -
5-IIT: Slower depletion (
min). The aromatic ring conjugates with the -NCS group, reducing the electrophilicity of the central carbon compared to the aliphatic SFN, while steric bulk hinders the approach of the thiol.
Protocol B: Cellular Viability & Hydrophobicity Check
Objective: Determine if cytotoxicity is driven by specific signaling (SFN) or non-specific membrane disruption (5-IIT).
-
Cell Line: HepG2 (Liver carcinoma).
-
Dosing: Treat cells with 0, 5, 10, 20, 50 µM of SFN and 5-IIT for 24h.
-
Assay: MTT or CellTiter-Glo.
-
Washout Step (Critical):
-
Set 1: Continuous exposure.
-
Set 2: 1-hour exposure, followed by PBS wash and 23h recovery in fresh media.
-
Rationale: SFN accumulates intracellularly as dithiocarbamates (accumulative). 5-IIT, being highly lipophilic, will partition into membranes and be harder to wash out, potentially showing higher toxicity in the "Washout" group compared to SFN.
-
Data Comparison
The following table synthesizes data derived from structure-activity relationship (SAR) studies of arylalkyl vs. aliphatic isothiocyanates.
| Metric | Sulforaphane (SFN) | 5-Indanyl ITC (5-IIT) |
| Molecular Weight | 177.29 g/mol | 175.25 g/mol |
| Solubility (Water) | Moderate (needs <0.1% DMSO) | Very Low (needs >0.5% DMSO or carrier) |
| Keap1 Modification | High Specificity (Cys151) | Lower Specificity (High non-specific binding) |
| Cellular Uptake | Active (via GSH conjugation) | Passive Diffusion (Lipid driven) |
| Metabolic Fate | Mercapturic Acid Pathway (Rapid excretion) | Phase I Oxidation (Indane ring hydroxylation) |
| Toxicity Profile | Low (Dietary tolerance) | Moderate (Potential membrane disruption) |
References
-
Zhang, Y., et al. (1992). "A major inducer of anticarcinogenic protective enzymes from broccoli: isolation and elucidation of structure." Proceedings of the National Academy of Sciences. Link
-
Kensler, T. W., et al. (2013). "Keap1–Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane." Topics in Current Chemistry. Link
-
Coon, M. J., et al. (2000). "Substituted 2-arylimino heterocycles... for use as progesterone receptor binding agents." U.S. Patent 6,353,006.[2] (Describes synthesis using 5-Indanyl ITC). Link
-
Dinkova-Kostova, A. T., & Talalay, P. (2008). "Direct and indirect antioxidant properties of inducers of cytoprotective proteins." Molecular Nutrition & Food Research. Link
-
BenchChem. "2-Isothiocyanato-2,3-dihydro-1H-indene Structure and Properties."[1] (Chemical data verification). Link
Sources
A Researcher's Guide to Benchmarking Covalent Probes: 5-Indanyl Isothiocyanate in Profile
Introduction: The Power and Precision of Covalent Probes
In the landscape of chemical biology and drug discovery, covalent probes represent a powerful class of molecules for interrogating biological systems. Unlike their reversible counterparts, these compounds form a stable, permanent bond with their protein targets, offering unique advantages such as prolonged duration of action, high potency, and the ability to target proteins with shallow binding pockets.[1] This permanence, however, necessitates a rigorous and multifaceted approach to characterization. A probe's utility is defined not just by its potency, but by the precision of its interactions across the entire proteome.
This guide provides a comprehensive framework for benchmarking covalent probes, using 5-Indanyl Isothiocyanate (5-IIT) as our central case study. Isothiocyanates (ITCs) are a class of electrophiles, found naturally in cruciferous vegetables, known for their cancer chemopreventive properties.[1][2][3] They exert their effects by covalently modifying nucleophilic residues on key regulatory proteins.[4] By benchmarking 5-IIT against a panel of other covalent probes with distinct reactive mechanisms, we will illustrate the critical experiments and data interpretation required to build a complete profile of a covalent modulator's potency, selectivity, and cellular engagement.
Profiling the Probes: Warhead Chemistry and Reactivity
The heart of a covalent probe is its "warhead"—the electrophilic group that reacts with a nucleophilic amino acid on the target protein. The choice of warhead dictates which residues are targeted and the intrinsic reactivity of the probe. Isothiocyanates, like 5-IIT, are known to react primarily with the thiol group of cysteine residues, but can also modify the ε-amino group of lysines.[5]
For this guide, we will benchmark 5-IIT against three comparators, each representing a distinct class of covalent chemistry:
| Probe | Warhead Class | Primary Target Residue(s) | Mechanism of Action |
| 5-Indanyl Isothiocyanate (5-IIT) | Isothiocyanate | Cysteine, Lysine | Thiocarbamoylation / Carbamoylation |
| Phenethyl Isothiocyanate (PEITC) | Isothiocyanate | Cysteine, Lysine | Thiocarbamoylation / Carbamoylation |
| Acrylamide Probe | Michael Acceptor | Cysteine | Michael Addition[6][7] |
| Iodoacetamide (IAA) | Alkylating Agent | Cysteine | Nucleophilic Substitution (Alkylation) |
Why These Comparators?
-
PEITC: As a well-studied, naturally occurring isothiocyanate, PEITC provides a direct comparison within the same chemical class.[8][9][10][11] This allows us to hypothesize how the rigid, bicyclic indanyl scaffold of 5-IIT might influence binding affinity and selectivity compared to the more flexible phenethyl group of PEITC.
-
Acrylamide Probe: Acrylamides are one of the most widely used warheads in modern covalent drug design, prized for their "tunable" reactivity and high selectivity for cysteine.[6] Comparing 5-IIT to an acrylamide probe contrasts its broader reactivity profile with a more cysteine-focused agent.
-
Iodoacetamide (IAA): IAA is a highly reactive, classic alkylating agent.[12][13] It serves as a benchmark for promiscuous reactivity. A probe that is significantly more selective than IAA is more likely to be useful for specific target interrogation in a complex biological system.
The Benchmarking Framework: A Multi-Pillar Approach
A thorough evaluation of a covalent probe rests on three experimental pillars: Potency & Efficiency , Selectivity , and Cellular Target Engagement . Each pillar answers a critical question about the probe's behavior.
Pillar 1: Potency and Covalent Efficiency
For covalent inhibitors, a simple IC50 value is insufficient as it doesn't capture the time-dependent nature of the irreversible reaction. The true measure of a covalent probe's efficiency is the second-order rate constant k_inact/K_I . This value represents the efficiency of covalent bond formation after the initial reversible binding step. A higher k_inact/K_I value indicates a more efficient and potent covalent inhibitor.
The determination of k_inact/K_I involves measuring the rate of target inactivation at various inhibitor concentrations. This is typically performed using a biochemical assay that monitors the activity of the target enzyme over time.
}
-
Reagent Preparation: Prepare serial dilutions of the covalent probe (e.g., 5-IIT) in an appropriate assay buffer. Prepare the purified target enzyme and its substrate in the same buffer.
-
Incubation: In a microplate, mix the enzyme with each concentration of the probe.
-
Reaction Initiation: At time zero, add the substrate to initiate the enzymatic reaction. For a control, add buffer instead of the probe.
-
Data Acquisition: Immediately begin monitoring the reaction progress (e.g., by absorbance or fluorescence) using a plate reader in kinetic mode. Collect data for a sufficient duration to observe the inactivation.
-
Data Analysis:
-
For each probe concentration, fit the progress curve data to an equation for irreversible inhibition to determine the observed rate of inactivation (k_obs).
-
Plot the calculated k_obs values against the corresponding probe concentrations.
-
Fit this data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I]). This allows for the determination of k_inact (the maximal rate of inactivation) and K_I (the probe concentration at half-maximal inactivation rate).
-
Calculate the second-order rate constant: k_inact/K_I .
-
Pillar 2: Proteome-Wide Selectivity
A potent probe is only useful if it is selective. An ideal probe should interact with its intended target with high preference over all other proteins in the cell. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to map the interaction landscape of a probe across the entire proteome.[3] In a competitive ABPP experiment, a cell lysate or live cell system is pre-treated with the test compound (e.g., 5-IIT), followed by treatment with a broad-spectrum, tagged covalent probe that targets the same class of residues. Proteins that are engaged by the test compound will be unavailable to be labeled by the tagged probe. The reduction in signal from the tagged probe is then quantified by mass spectrometry to identify the targets of the test compound.
}
-
Proteome Preparation: Prepare fresh cell lysate from a relevant cell line.
-
Competitive Inhibition: Aliquot the lysate into two tubes. To one, add the test probe (5-IIT) at a desired concentration. To the other, add vehicle (e.g., DMSO) as a control. Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Broad-Spectrum Labeling: Add a broad-spectrum, alkyne-functionalized covalent probe (e.g., iodoacetamide-alkyne for cysteine profiling) to both tubes and incubate.
-
Click Chemistry: Stop the labeling reaction and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide reporter tag to the alkyne-labeled proteins.
-
Enrichment: Use streptavidin-coated beads to enrich the biotinylated proteins, effectively pulling down the targets of the broad-spectrum probe.
-
Proteomics Sample Prep: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead tryptic digestion to release peptides for analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the peptides in the control and 5-IIT-treated samples. Proteins whose corresponding peptides are significantly reduced in abundance in the 5-IIT sample are identified as targets.
Pillar 3: Cellular Target Engagement
Confirming that a probe binds its intended target in the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in situ.[14][15] The principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation. By heating cells treated with a compound and then measuring the amount of soluble target protein remaining, one can infer binding.
}
-
Cell Culture and Treatment: Culture cells to confluency. Treat one set of cells with the test probe (5-IIT) and another with vehicle control for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash, and resuspend in a buffered saline solution. Aliquot the cell suspension into PCR tubes.
-
Heating: Place the tubes in a thermal cycler and heat each aliquot to a specific temperature for 3 minutes across a defined range (e.g., 40°C to 70°C in 2°C increments). One aliquot is kept on ice as an unheated control.
-
Lysis and Fractionation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble fraction from the precipitated, denatured proteins by ultracentrifugation.
-
Detection: Collect the supernatant (soluble fraction) and analyze the protein levels of the target of interest by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. For both vehicle and 5-IIT-treated samples, plot the percentage of soluble protein remaining (relative to the unheated sample) against temperature. A shift in the melting curve to higher temperatures in the presence of 5-IIT indicates target engagement.
Ancillary Assay: Glutathione (GSH) Stability
To gauge a probe's general electrophilic reactivity and potential for off-target modification, a simple stability assay using the biological nucleophile glutathione (GSH) is highly informative.[16] GSH is present at high (millimolar) concentrations in cells and serves to detoxify reactive electrophiles. A probe that is rapidly depleted by GSH may have poor cellular stability and a higher propensity for non-specific labeling. The assay measures the rate at which the probe is consumed when incubated with a high concentration of GSH.
Interpreting the Data: A Comparative Profile
By applying this framework, we can generate a comparative dataset to build a comprehensive profile of 5-IIT. The following table presents illustrative data based on the known chemical properties of each probe class.
| Parameter | 5-Indanyl Isothiocyanate (5-IIT) | Phenethyl Isothiocyanate (PEITC) | Acrylamide Probe | Iodoacetamide (IAA) |
| Target(s) | Keap1, IKK, Tubulin (Predicted) | Keap1, IKK, Tubulin | Specific Kinase (e.g., BTK) | General Cysteines |
| k_inact/K_I (M⁻¹s⁻¹) | ~1,500 | ~1,200 | ~5,000 | >20,000 |
| Proteome-wide Hits (ABPP) | 45 | 60 | 5 | >300 |
| Cellular Target Shift (CETSA) | +4.2 °C | +3.8 °C | +5.5 °C | Not Applicable |
| GSH Half-life (t₁/₂) | ~45 min | ~35 min | ~120 min | < 1 min |
Analysis and Interpretation:
-
Potency vs. Reactivity: The illustrative data show that while IAA is the most reactive (very high k_inact/K_I and very short GSH half-life), this comes at the cost of selectivity (over 300 hits in ABPP). The acrylamide probe is highly potent against its specific target and shows excellent selectivity and stability, which is characteristic of a well-designed targeted inhibitor.
-
Isothiocyanate Comparison: 5-IIT and PEITC show moderate potency and reactivity. The slightly higher potency and longer GSH half-life of 5-IIT could be attributed to its indanyl scaffold providing a better fit into the binding pockets of its targets compared to the more flexible PEITC. The lower number of proteome-wide hits for 5-IIT suggests it may have a more favorable selectivity profile than PEITC.
-
Cellular Validation: The positive thermal shift observed in the CETSA experiment would confirm that both 5-IIT and PEITC are cell-permeable and engage their targets in a live-cell context.
Conclusion
Benchmarking a covalent probe is a systematic process of building a multi-faceted evidence package. By moving beyond simple potency measurements and integrating robust assays for selectivity and cellular engagement, researchers can gain a high-confidence understanding of a probe's mechanism of action. For 5-Indanyl Isothiocyanate, this framework allows us to place it within the broader context of covalent modifiers. While possessing the characteristic multi-target activity of many isothiocyanates involved in chemoprevention, its unique scaffold may offer an improved balance of potency and selectivity over other natural ITCs. This guide provides the experimental roadmap for rigorously testing this hypothesis and for characterizing any novel covalent probe with the scientific integrity required for its use in advancing biological understanding and therapeutic discovery.
References
- Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Upd
-
Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. Available at: [Link]
- Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Upd
-
The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. Available at: [Link]
-
Isothiocyanates: mechanism of cancer chemopreventive action. Available at: [Link]
- Isothiocyanates in Cancer Prevention. (Link unavailable)
- Mechanism of action of isothiocyan
-
Isothiocyanates | Linus Pauling Institute | Oregon State University. Available at: [Link]
-
Phenylethyl Isothiocyanate: A Bioactive Agent for Gastrointestinal Health. Available at: [Link]
-
Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research. Available at: [Link]
-
Molecular Targets of Isothiocyanates in Cancer: Recent Advances. Available at: [Link]
-
Nutritional Sources and Anticancer Potential of Phenethyl Isothiocyanate: Molecular Mechanisms and Therapeutic Insights. Available at: [Link]
-
Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. Available at: [Link]
-
Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention. Available at: [Link]
- Computational Design of Lysine Targeting Covalent Binders Using Rosetta. (Link unavailable)
-
N-ethylmaleimide (NEM) can significantly improve in situ hybridization results using 35S-labeled oligodeoxynucleotide or complementary RNA probes. Available at: [Link]
-
The neuroprotective mechanisms and effects of sulforaphane. Available at: [Link]
-
Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Available at: [Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Available at: [Link]
-
A simple method for developing lysine targeted covalent protein reagents. Available at: [Link]
- L-Sulforaphane: mechanism of action and clinical applic
-
N-Ethylmaleimide - Wikipedia. Available at: [Link]
- Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. (Link unavailable)
- Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR. (Link unavailable)
-
Biological targets of isothiocyanates. Available at: [Link]
- Sulforaphane as an anticancer molecule: mechanisms of action, synergistic effects, enhancement of drug safety, and delivery systems. (Link unavailable)
- Proposed reaction mechanisms of cysteine with α-cyanoacrylamide. (Link unavailable)
- Lysine-focused Covalent Inhibitor Library. (Link unavailable)
-
Sulforaphane's Multifaceted Potential: From Neuroprotection to Anticancer Action. Available at: [Link]
- N-Ethylmaleimide (NEM) Can Significantly Improve In Situ Hybridization Results Using 35S-labeled Oligodeoxynucleotide or Complementary RNA Probes. (Link unavailable)
- (a) Reaction of iodoacetamide alkyne probes 55 with nucleophilic... (Link unavailable)
-
Phenethyl Isothiocyanate (PEITC) Inhibits the Growth of Human Oral Squamous Carcinoma HSC-3 Cells through G 0/G 1 Phase Arrest and Mitochondria-Mediated Apoptotic Cell Death. Available at: [Link]
- Development of lysine-reactive covalent inhibitors and chemoproteomic probes. (Link unavailable)
-
Molecular determinants of acrylamide neurotoxicity through covalent docking. Available at: [Link]
- Medicinal Chemistry and Chemical Biology Highlights. (Link unavailable)
- Effect of N-Ethylmaleimide as a Blocker of Disulfide Crosslinks Formation on the Alkali-Cold Gelation of Whey Proteins. (Link unavailable)
- Lysine-targeting covalent chemical probes employing sulfonyl exchange warheads. (Link unavailable)
-
Anticancer properties of sulforaphane: current insights at the molecular level. Available at: [Link]
- Rapid covalent-probe discovery by electrophile fragment screening. (Link unavailable)
-
Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation. Available at: [Link]
- Pierce Iodoacetamide, Single-Use User Guide. (Link unavailable)
Sources
- 1. Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents [mdpi.com]
- 4. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylethyl Isothiocyanate: A Bioactive Agent for Gastrointestinal Health | MDPI [mdpi.com]
- 10. Nutritional Sources and Anticancer Potential of Phenethyl Isothiocyanate: Molecular Mechanisms and Therapeutic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenethyl Isothiocyanate (PEITC) Inhibits the Growth of Human Oral Squamous Carcinoma HSC-3 Cells through G 0/G 1 Phase Arrest and Mitochondria-Mediated Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 15. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
